3-(4-Methoxyphenyl)oxetan-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)oxetan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-9-4-2-8(3-5-9)10(11)6-13-7-10/h2-5H,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPHCZDCSRSELT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(COC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Spectroscopic and Structural Elucidation Guide to 3-(4-Methoxyphenyl)oxetan-3-amine
Introduction
The oxetane ring, a four-membered cyclic ether, has emerged as a motif of significant interest in medicinal chemistry.[1][2][3] Its unique conformational properties and ability to act as a hydrogen bond acceptor can favorably influence the physicochemical properties of drug candidates, such as solubility and metabolic stability, without the liabilities often associated with a gem-dimethyl or carbonyl group.[4] This guide provides an in-depth technical analysis of the spectroscopic data for 3-(4-Methoxyphenyl)oxetan-3-amine, a key building block that combines the valuable oxetane scaffold with an arylamine moiety.
This document serves as a reference for researchers, scientists, and drug development professionals, offering a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural confirmation and quality assessment of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and validated through data from analogous structures found in the scientific literature.
Molecular Structure and Core Characteristics
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's architecture. 3-(4-Methoxyphenyl)oxetan-3-amine possesses a central, sterically hindered quaternary carbon atom at the 3-position of the oxetane ring. This carbon is substituted with both a primary amine and a 4-methoxyphenyl group. This specific arrangement dictates the unique spectral signatures detailed in the following sections.
Figure 1: 2D Chemical Structure of 3-(4-Methoxyphenyl)oxetan-3-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(4-Methoxyphenyl)oxetan-3-amine, both ¹H and ¹³C NMR provide definitive structural confirmation.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be preferred to better resolve the amine (N-H) protons.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
¹H NMR Data: Interpretation and Analysis
The proton NMR spectrum is characterized by distinct signals corresponding to the methoxy, oxetane, and aromatic protons. The primary amine protons often appear as a broad singlet, which can exchange with D₂O.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Causality |
| ~ 7.35 | Doublet (d) | 2H | Ar-H (ortho to C-quat) | These protons are deshielded by the anisotropic effect of the aromatic ring and are adjacent to the methoxy-substituted carbon. |
| ~ 6.90 | Doublet (d) | 2H | Ar-H (ortho to OMe) | These protons are shielded by the electron-donating methoxy group, resulting in an upfield shift. |
| ~ 4.90 | Doublet (d) | 2H | Oxetane -CH₂- | The two methylene groups of the oxetane are diastereotopic due to the chiral center, but in symmetrically 3,3-disubstituted oxetanes, they can appear equivalent. They are expected to show geminal coupling.[5] |
| ~ 4.70 | Doublet (d) | 2H | Oxetane -CH₂- | The chemical shift is characteristic of protons on a carbon adjacent to an oxygen atom within a strained ring system.[3] |
| ~ 3.80 | Singlet (s) | 3H | -OCH₃ | The three equivalent protons of the methoxy group show a characteristic singlet in this region. |
| ~ 1.90 | Broad Singlet (br s) | 2H | -NH₂ | Amine protons are exchangeable and often appear as a broad signal. The chemical shift can vary with concentration and solvent. |
¹³C NMR Data: Interpretation and Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and confirms the presence of key functional groups.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale and Causality |
| ~ 159.0 | Ar-C (para to C-quat) | The aromatic carbon directly attached to the electron-donating methoxy group is significantly deshielded. |
| ~ 135.0 | Ar-C (ipso) | The quaternary aromatic carbon attached to the oxetane ring. |
| ~ 127.5 | Ar-CH (ortho to C-quat) | Aromatic methine carbons. |
| ~ 114.0 | Ar-CH (ortho to OMe) | Shielded by the electron-donating effect of the adjacent methoxy group. |
| ~ 85.0 | Oxetane -CH₂- | The methylene carbons of the strained oxetane ring appear at a characteristic downfield position due to the adjacent oxygen atom.[5][6] |
| ~ 55.3 | -OCH₃ | The carbon of the methoxy group has a typical chemical shift in this range.[7] |
| ~ 51.0 | C-quat (C-N) | The quaternary carbon of the oxetane ring, deshielded by both the attached oxygen (via the ring) and the nitrogen atom.[5] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
Experimental Protocol: IR
-
Sample Preparation: Prepare the sample as either a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk, or as a thin film by depositing a solution of the compound onto a salt plate and allowing the solvent to evaporate.
-
Data Acquisition: Record the spectrum using an FTIR (Fourier-Transform Infrared) spectrometer, typically over the range of 4000-400 cm⁻¹.
IR Data: Interpretation and Analysis
The IR spectrum of 3-(4-Methoxyphenyl)oxetan-3-amine will prominently feature absorptions corresponding to the N-H bonds of the primary amine, the C-O bonds of the ether and oxetane, and the vibrations of the aromatic ring.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3400-3300 | Medium, Two Bands | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂)[8] |
| 3100-3000 | Medium | C-H Aromatic Stretch | Aromatic Ring |
| 2950-2850 | Medium | C-H Aliphatic Stretch | Oxetane -CH₂- and Methoxy -CH₃ |
| 1610, 1510 | Strong | C=C Aromatic Stretch | Aromatic Ring |
| 1650-1580 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂)[8] |
| 1250 | Strong | C-O Asymmetric Stretch | Aryl-Alkyl Ether (Ar-O-CH₃)[9] |
| 1030 | Strong | C-O Symmetric Stretch | Aryl-Alkyl Ether (Ar-O-CH₃) |
| ~980 | Strong | C-O-C Ring Vibration | Oxetane Ring |
| 910-665 | Broad, Strong | N-H Wag | Primary Amine (-NH₂)[8] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural insights through the analysis of its fragmentation patterns.
Experimental Protocol: MS
-
Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or through an LC system.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap. For fragmentation studies (MS/MS), the precursor ion of interest ([M+H]⁺) can be isolated and subjected to collision-induced dissociation (CID).
MS Data: Interpretation and Analysis
The molecular formula of 3-(4-Methoxyphenyl)oxetan-3-amine is C₁₀H₁₃NO₂. The calculated monoisotopic mass is approximately 179.09 g/mol .
-
Molecular Ion: In ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 180.1.
-
Fragmentation Analysis: The fragmentation pattern provides a fingerprint that can be used for structural confirmation. The bond between the quaternary carbon and the aromatic ring is a likely point of cleavage.
Figure 2: Key Fragmentation Pathways for 3-(4-Methoxyphenyl)oxetan-3-amine.
Table 4: Predicted Mass Spectrometry Fragments
| m/z | Proposed Fragment | Rationale and Causality |
| 180.1 | [C₁₀H₁₃NO₂ + H]⁺ | The protonated molecular ion, representing the intact molecule. |
| 163.1 | [M - NH₃ + H]⁺ | Loss of ammonia from the primary amine. |
| 135.1 | [C₈H₇O]⁺ | Cleavage of the C-C bond between the oxetane and the phenyl ring, resulting in a stable methoxyphenyl cation. This is a common fragmentation pathway for benzylic systems.[10] |
| 107.1 | [C₇H₇O]⁺ | Loss of CO from the m/z 135 fragment, yielding a tropylium-like ion. |
Conclusion
The collective spectroscopic data from NMR, IR, and MS provide a unique and definitive fingerprint for 3-(4-Methoxyphenyl)oxetan-3-amine. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, including the distinct environments of the oxetane, aromatic, and methoxy groups. IR spectroscopy validates the presence of critical functional groups, most notably the primary amine and the ether linkages. Finally, mass spectrometry confirms the molecular weight and provides plausible fragmentation pathways consistent with the proposed structure. This comprehensive guide serves as a foundational reference for the characterization and quality control of this important chemical entity in research and development settings.
References
-
Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1847-1868. [Link]
-
Cortes-Guzman, F., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5199. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
-
Wuitschik, G., et al. (2010). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 110(3), 1634-1666. [Link]
-
Bull, J. A., & Croft, A. K. (2015). Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. Chemical Communications, 51(75), 14264-14267. [Link]
-
Supporting Information for various chemical syntheses. (n.d.). [Link]
-
Cortes-Guzman, F., et al. (2020). Chemical Space Exploration of Oxetanes. MDPI. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy: Amines. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53256998, 3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride. [Link]
-
S. S. V. Ramasastry, et al. (2015). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. Indian Journal of Heterocyclic Chemistry, 24, 345-348. [Link]
-
NIST. (n.d.). 3-(4-Methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one. NIST Chemistry WebBook. [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate. [Link]
-
Wang, L., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6542. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. connectjournals.com [connectjournals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders [mdpi.com]
Exploring the Chemical Space of 3-Substituted Oxetanes
A Technical Guide for Drug Discovery & Medicinal Chemistry
Executive Summary: The "Oxetane Effect"
In modern drug discovery, the "magic methyl" effect is well-documented, but the 3-substituted oxetane has emerged as a superior bioisostere for the gem-dimethyl and carbonyl groups. This four-membered ether offers a unique combination of properties: it reduces lipophilicity (LogD), blocks metabolic soft spots (CYP450 oxidation), and modulates the basicity of adjacent amines—all while maintaining a compact steric footprint.
This guide provides a technical deep-dive into the design, synthesis, and application of 3-substituted oxetanes, moving beyond basic literature reviews to offer actionable protocols and decision-making frameworks for medicinal chemists.
Physicochemical Profiling & Bioisosterism[1]
The strategic value of the oxetane ring lies in its ability to alter the physicochemical landscape of a lead compound without significantly changing its shape.
The Gem-Dimethyl vs. Oxetane Swap
Replacing a gem-dimethyl group with an oxetane ring is a high-value transaction in lead optimization.[1] The oxetane oxygen acts as a hydrogen bond acceptor (HBA) and introduces polarity, which drastically improves solubility and lowers LogD.
Table 1: Comparative Physicochemical Metrics (Matched Molecular Pairs)
| Property | gem-Dimethyl Analog | 3,3-Disubstituted Oxetane | Impact / Mechanism |
| Lipophilicity (LogD) | High (Lipophilic) | Lower (ΔLogD ≈ -1.0 to -1.5) | Introduction of ether oxygen reduces lipophilicity; improves LLE. |
| Aqueous Solubility | Low | High (>10-fold increase) | Increased polarity and H-bond accepting capacity. |
| Metabolic Stability | Low (CYP oxidation at Me) | High | Blocks CYP-mediated hydroxylation of methyl groups. |
| Conformation | Tetrahedral, flexible | Puckered, Rigid | Ring puckering angle ~8.7° creates defined vectors. |
| Metabolic Liability | CYP450 (Oxidation) | mEH (Hydrolysis) | Generally stable, but can be a substrate for microsomal epoxide hydrolase (mEH) in specific contexts.[2] |
Modulation of Amine Basicity
One of the most powerful applications of the oxetane ring is its electron-withdrawing effect.[3] When placed
-
Mechanism: The inductive effect of the oxetane oxygen propagates through the ring, reducing the electron density on the nitrogen lone pair.
-
Result: pKa reduction of 2.0 – 3.0 units compared to the corresponding cyclohexyl or isopropyl amine.
-
Benefit: Reduces lysosomal trapping, improves permeability, and mitigates hERG liability often associated with highly basic amines.
Synthetic Workflows & Decision Trees
Accessing the 3-substituted oxetane chemical space requires selecting the right synthetic entry point. The two primary strategies are Functionalization of the Intact Ring (using oxetan-3-one) and De Novo Ring Construction (cyclization).
Strategic Decision Matrix
Figure 1: Synthetic decision tree for accessing 3-substituted oxetanes based on target connectivity.
Detailed Experimental Protocols
The following protocols represent "best practice" methodologies derived from seminal works by Carreira, Bull, and industrial process groups.
Protocol A: Synthesis of 3-Aryloxetanes via Intramolecular Cyclization
Targeting 3,3-disubstituted oxetanes where the oxetane replaces a gem-dimethyl group.
Principle: This method relies on the formation of a transient 1,3-diol equivalent (often a monotosylate or monohalide) followed by base-mediated ring closure.
Reagents:
-
Aryl acetic acid ester or nitrile (Starting Material)
-
LiAlH₄ or LiBH₄ (Reducing agent)
-
n-BuLi (Base for alkylation)
-
Paraformaldehyde (C1 source)
-
TsCl / Pyridine (Activation)
-
NaH (Cyclization base)
Step-by-Step Workflow:
-
-Hydroxymethylation:
-
Dissolve the aryl ester/nitrile in THF under
. Cool to -78°C. -
Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min to generate the enolate.
-
Cannulate gaseous formaldehyde (generated by heating paraformaldehyde) into the reaction mixture.
-
Critical Check: Ensure temperature remains <-70°C to prevent polymerization of formaldehyde.
-
Quench with
. Isolate the -hydroxymethyl ester.
-
-
Reduction to 1,3-Diol:
-
Treat the intermediate with LiAlH₄ (2.0 equiv) in THF at 0°C.
-
Safety: Quench carefully using the Fieser method (
g LiAlH4 : mL : mL 15% NaOH : mL ).[6] -
Obtain the 2-aryl-1,3-propanediol.
-
-
Cyclization (The "One-Pot" Activation/Closure):
-
Dissolve the diol in THF at 0°C.
-
Add n-BuLi (1.0 equiv) to deprotonate one alcohol.
-
Add TsCl (1.0 equiv) to selectively tosylate the primary alcohol.
-
Add NaH (1.5 equiv) and warm to reflux (60°C).
-
Mechanism:[7][8] The remaining alkoxide displaces the tosylate in a 4-exo-tet cyclization.
-
Validation: Monitor disappearance of tosylate intermediate by TLC/LCMS.
-
Protocol B: Reductive Amination of Oxetan-3-one
Targeting 3-aminooxetanes for pKa modulation.
Reagents:
-
Oxetan-3-one (commercially available, store at 4°C)
-
Primary/Secondary Amine
-
NaBH(OAc)₃ (Reductant)
-
DCM or DCE (Solvent)[6]
Workflow:
-
Dissolve amine (1.0 equiv) and oxetan-3-one (1.2 equiv) in DCM.
-
Add NaBH(OAc)₃ (1.5 equiv) in one portion.
-
Stir at Room Temperature for 4–16 hours.
-
Note: No acid catalyst (AcOH) is usually needed due to the reactivity of oxetan-3-one.
-
Workup: Quench with saturated
. Extract with DCM. -
Caution: Oxetan-3-one is volatile; avoid high-vacuum steps if unreacted ketone remains.
Case Studies in Drug Discovery
Rilzabrutinib (Sanofi) – The First Synthetic Oxetane Drug
Target: BTK Inhibitor for Pemphigus Vulgaris.[9]
-
Role of Oxetane: The oxetane ring is not merely a linker; it functions as a covalent warhead modulator .
-
Structure: It features a 3-substituted oxetane linked to an acrylamide warhead.
-
Impact: The oxetane modulates the reactivity of the Michael acceptor, balancing potency against off-target cysteine reactivity. It also improves the solubility of the otherwise lipophilic scaffold.[1]
PF-06821497 (Pfizer) – EZH2 Inhibitor
Target: EZH2 (Epigenetic target for cancer).[5]
-
Challenge: Early leads (pyridone-based) suffered from poor metabolic stability and solubility.[5]
-
Solution: Introduction of a 3-methoxymethyl-oxetane .
-
Outcome:
-
Metabolic Stability: Blocked CYP-mediated metabolism observed in alkyl analogs.[1]
-
Binding: The oxetane oxygen engages in defined CH-π interactions within the EZH2 pocket (Tyr residue), acting as a "structural anchor" rather than just a solubilizing group.
-
Data: The oxetane analog showed superior oral bioavailability in preclinical species compared to the gem-dimethyl analog.
-
Figure 2: Optimization workflow leading to PF-06821497.
Safety & Stability Considerations
While oxetanes are valuable, they are strained rings (~107 kJ/mol strain energy).
-
Acid Sensitivity: Oxetanes are susceptible to acid-catalyzed ring opening (forming 1,3-diols or rearranged products).
-
Protocol Adjustment: Avoid strong acidic workups (e.g., 6M HCl). Use buffered aqueous phases (phosphate buffer, pH 5-7) during extraction.
-
-
Thermal Stability: Generally stable up to 150°C, but 3-sulfonyloxetanes or specific leaving-group-substituted oxetanes can degrade.
-
Metabolic Liability (mEH): While resistant to CYPs, oxetanes can be opened by microsomal Epoxide Hydrolase (mEH) . This is structure-dependent; sterically crowded (3,3-disubstituted) oxetanes are generally more resistant to mEH than monosubstituted ones.
References
-
Wuitschik, G., et al. (2006). "Oxetanes as promising modules in drug discovery."[5][10][11][12] Angewandte Chemie International Edition.
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry.
-
Bull, J. A., et al. (2016).[2] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][9][10][11][12] Chemical Reviews.
-
Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as γ-Secretase Inhibitors." Journal of Medicinal Chemistry.
-
Kung, P. P., et al. (2012). "Design and synthesis of 3-substituted oxetanes as novel, potent, and soluble inhibitors of PI3K." Bioorganic & Medicinal Chemistry Letters.
-
Pfizer Inc. (2018). "Discovery of PF-06821497, a Potent, Selective, and Orally Bioavailable EZH2 Inhibitor." Journal of Medicinal Chemistry.
-
Mullard, A. (2021).[3] "FDA approves first synthetic oxetane drug."[9] Nature Reviews Drug Discovery.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthetic oxetanes in drug discovery: where are we in 2025? [spiral.imperial.ac.uk]
- 11. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Methodological & Application
protocols for the synthesis of 3-(4-Methoxyphenyl)oxetan-3-amine
An In-Depth Technical Guide to the Synthesis of 3-(4-Methoxyphenyl)oxetan-3-amine
Abstract
This comprehensive guide details a robust, two-step synthetic protocol for the preparation of 3-(4-Methoxyphenyl)oxetan-3-amine, a valuable building block in modern medicinal chemistry. The oxetane motif, particularly when 3,3-disubstituted, is increasingly utilized as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability, aqueous solubility, and lipophilicity. This document provides researchers, chemists, and drug development professionals with detailed experimental procedures, mechanistic insights, and practical troubleshooting advice for the synthesis of this important scaffold, starting from commercially available precursors.
Introduction: The Strategic Value of the 3-Amino-3-Aryloxetane Scaffold
The 3-amino-3-aryloxetane moiety is a privileged structure in contemporary drug discovery. The strained four-membered oxetane ring introduces a unique three-dimensional vector into flat aromatic structures, enabling novel interactions with biological targets.[1] Its ability to act as a hydrogen bond acceptor while improving key ADME (Absorption, Distribution, Metabolism, and Excretion) properties makes it an attractive design element for medicinal chemists aiming to optimize lead compounds.[2] The protocol described herein provides a reliable pathway to 3-(4-Methoxyphenyl)oxetan-3-amine, a key intermediate for creating diverse chemical libraries.
Overall Synthetic Pathway
The synthesis is achieved in two primary stages: 1) Nucleophilic addition of an organolithium reagent to oxetan-3-one to create the key tertiary alcohol intermediate, and 2) Conversion of the alcohol to the target primary amine via a Ritter reaction followed by amide hydrolysis.
Figure 2: Mechanism for the formation of Intermediate A.
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Bromoanisole | 187.04 | 5.61 g | 30.0 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 12.0 mL | 30.0 | 1.2 |
| Oxetan-3-one | 72.06 | 1.80 g | 25.0 | 1.0 |
| Saturated aq. NH₄Cl | - | 50 mL | - | - |
| Ethyl Acetate | - | 150 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
| Equipment | ||||
| 250 mL three-neck round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, thermometer, dry ice/acetone bath, separatory funnel, rotary evaporator, column chromatography setup. |
Experimental Protocol
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a nitrogen atmosphere.
-
Reagent Addition: Add 4-bromoanisole (5.61 g, 30.0 mmol) and anhydrous THF (100 mL) to the flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Organolithium Formation: Slowly add n-butyllithium (12.0 mL of a 2.5 M solution in hexanes, 30.0 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Ketone Addition: In a separate dry flask, dissolve oxetan-3-one (1.80 g, 25.0 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the organolithium mixture at -78 °C over 30 minutes.
-
Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature over 1 hour.
-
Quenching: Cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexanes) to yield 3-(4-methoxyphenyl)oxetan-3-ol as a white solid or pale oil.
Protocol 2: Synthesis of 3-(4-Methoxyphenyl)oxetan-3-amine
Principle and Mechanism
This transformation proceeds in two stages. First, the Ritter Reaction involves the acid-catalyzed formation of a stable tertiary carbocation from Intermediate A. [3]This carbocation is trapped by the nitrogen of a nitrile (acetonitrile), forming a nitrilium ion. Subsequent attack by water yields a protonated N-acetylated amine. [4][5]Second, the resulting amide is subjected to Acid-Catalyzed Hydrolysis . Under heating in aqueous acid, the amide is hydrolyzed to yield the target primary amine and acetic acid. [6]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Ritter reaction - Wikipedia [en.wikipedia.org]
- 4. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
Application Note: 3-(4-Methoxyphenyl)oxetan-3-amine as a High-Value Building Block
Executive Summary
3-(4-Methoxyphenyl)oxetan-3-amine (CAS: 1332765-59-9, HCl salt) represents a strategic "conformational lock" and "lipophilicity modulator" in modern drug discovery. It serves as a superior bioisostere for gem-dimethyl or cyclohexyl-amine motifs. By incorporating the oxetane ring, researchers can significantly lower lipophilicity (
This guide details the physicochemical rationale, handling precautions regarding acid sensitivity, and optimized protocols for amide coupling and reductive amination.
The Physicochemical Advantage: Why This Scaffold?
The "Gem-Dimethyl" Bioisostere Effect
The oxetane ring is often described as a "polar gem-dimethyl" group. In the context of 3-(4-Methoxyphenyl)oxetan-3-amine, the oxetane ring replaces the lipophilic bulk of a gem-dimethyl or cycloalkyl group while introducing a hydrogen-bond acceptor (the ether oxygen).
Key Advantages:
-
Lipophilicity Reduction: The oxetane oxygen lowers
by approximately 1.0–1.2 units compared to the gem-dimethyl analog. -
Basicity Modulation: The electron-withdrawing inductive effect (
) of the oxetane oxygen propagates to the adjacent amine. This lowers the of the amine from ~9.5 (typical benzylamine) to ~6.5–7.0.-
Impact: At physiological pH (7.4), a larger fraction of the molecule remains neutral, potentially improving membrane permeability and oral bioavailability.
-
-
Metabolic Blocking: The quaternary center prevents
-carbon oxidation, a common metabolic clearance pathway for benzylamines.
Comparative Metrics (Data Summary)
| Property | Gem-Dimethyl Analog | Oxetane Scaffold | Impact |
| Structure | 1-(4-methoxyphenyl)-1-methylethylamine | 3-(4-methoxyphenyl)oxetan-3-amine | -- |
| LogP (Calc) | ~ 2.5 | ~ 1.3 | Improved Solubility |
| pKa (Amine) | ~ 9.8 | ~ 6.8 | Improved Permeability |
| H-Bond Acceptors | 1 (Methoxy) | 2 (Methoxy + Oxetane) | Specific Binding |
| Metabolic Risk | High (Benzylic oxidation) | Low (Quaternary block) | Extended Half-life |
Visualizing the Scaffold Hop
The following diagram illustrates the strategic logic of replacing a gem-dimethyl group with the oxetane motif.
Figure 1: Strategic replacement of gem-dimethyl groups with oxetane to improve physicochemical properties.
Handling & Stability Protocols
Acid Sensitivity Warning
CRITICAL: While 3-aminooxetanes are generally bench-stable, the 3-(4-methoxyphenyl) substitution pattern introduces a specific vulnerability.
-
Mechanism: Protonation of the oxetane oxygen, followed by ring opening, generates a tertiary benzylic carbocation.
-
Risk: The para-methoxy group strongly stabilizes this carbocation (via resonance), making the ring significantly more prone to acid-catalyzed hydrolysis than unsubstituted 3-phenyl-oxetanes.
Handling Rules:
-
Avoid Strong Lewis Acids: Reagents like
, , or can trigger rapid ring opening and polymerization. -
Workup Caution: Do not wash reaction mixtures with strong acids (e.g., 1M HCl). Use saturated
or dilute citric acid if pH adjustment is strictly necessary. -
Storage: Store as the HCl salt (solid) at -20°C. The free base is an oil and should be used immediately or stored in a benzene-matrix freezer.
Experimental Protocols
Protocol A: Amide Coupling (HATU Method)
Primary Application: Attaching the scaffold to carboxylic acid cores.
Rationale: The amine is sterically hindered (attached to a quaternary carbon). Standard EDCI/HOBt couplings may be sluggish. HATU is preferred for its high reactivity.
Reagents:
-
Acid: Carboxylic acid partner (1.0 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)
-
Solvent: DMF (Anhydrous)[2]
Step-by-Step Procedure:
-
Activation: In a flame-dried vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3.0 mL). Add HATU (1.2 mmol) and stir for 5 minutes at Room Temperature (RT) to form the activated ester.
-
Addition: Add the Oxetane Amine HCl salt (1.0 mmol) directly to the vial.
-
Basification: Immediately add DIPEA (3.5 mmol) dropwise. Note: The solution may turn yellow.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.
-
Checkpoint: If reaction is incomplete after 4h, heat to 40°C. Do not exceed 60°C to preserve the oxetane ring.
-
-
Workup (Crucial):
-
Dilute with Ethyl Acetate.[2]
-
Wash 2x with 5% LiCl solution (to remove DMF).
-
Wash 1x with Sat.
. -
Wash 1x with Brine.
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash chromatography (SiO2). The oxetane is stable on silica gel.
Protocol B: Reductive Amination
Primary Application: Creating secondary amines.
Rationale: Direct condensation is difficult due to sterics. Titanium(IV) is required to act as a water scavenger and Lewis acid to force imine formation.
Step-by-Step Procedure:
-
Imine Formation: Dissolve Oxetane Amine (free base, 1.0 mmol) and Aldehyde (1.1 mmol) in anhydrous THF (4 mL).
-
Additive: Add
(2.0 mmol) neat. Stir at RT for 6–12 hours.-
Observation: The solution effectively "dehydrates" to form the imine/titanium complex.
-
-
Reduction: Cool to 0°C. Add
(3.0 mmol) or (if stronger reduction needed). -
Quench: Carefully add 1M NaOH (aqueous) to precipitate titanium salts. A white solid will form.
-
Filtration: Filter through a Celite pad to remove titanium salts. Rinse with EtOAc.
-
Purification: Concentrate and purify via reverse-phase prep-HPLC (neutral or basic mobile phase preferred).
Decision Workflow for Synthesis
The following diagram outlines the decision process for selecting the correct coupling strategy based on the partner molecule.
Figure 2: Synthetic workflow for derivatizing the oxetane amine building block.
References
-
Wuitschik, G. et al. (2006).[5][6] "Oxetanes as Promising Modules in Drug Discovery."[5][7][8][9] Angewandte Chemie International Edition.
-
Wuitschik, G. et al. (2010).[6][7][10] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.
-
Barnes-Seeman, D. (2012). "Expanding the Medicinal Chemistry Toolbox: Oxetanes as Bioisosteres." Journal of Medicinal Chemistry.
-
Bull, J. A. et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[6][7][10] Chemical Reviews.
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride | C10H14ClNO2 | CID 53256998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(4-Methoxyphenyl)oxetan-3-amine hydrochloride [cymitquimica.com]
- 5. Oxetanes as promising modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Georg Wuitschik - Google Scholar [scholar.google.com.au]
- 7. semanticscholar.org [semanticscholar.org]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
incorporation of 3-(4-Methoxyphenyl)oxetan-3-amine into kinase inhibitors
Application Note: Incorporation of 3-(4-Methoxyphenyl)oxetan-3-amine into Kinase Inhibitors
Executive Summary & Strategic Rationale
The incorporation of 3-(4-Methoxyphenyl)oxetan-3-amine (referred to herein as Ox-OMe ) represents a high-value strategy in modern kinase inhibitor design. This scaffold serves as a bioisostere for gem-dimethyl, carbonyl, or morpholine/piperidine motifs, offering a solution to the "molecular obesity" crisis in drug discovery by reducing lipophilicity (LogD) while maintaining steric coverage.
The "Oxetane Advantage" in Kinase Medicinal Chemistry:
-
Metabolic Stability: The 3,3-disubstituted oxetane ring blocks metabolic soft spots (e.g., benzylic oxidation) common in gem-dimethyl or cyclohexyl analogs.
-
Solubility Enhancement: The oxetane oxygen acts as a weak hydrogen bond acceptor, significantly lowering LogP (typically by ~1.0 unit compared to gem-dimethyl) and improving aqueous solubility without introducing a basic center.
-
Conformational Control: The rigid square planar geometry of the oxetane ring vectors the 4-methoxyphenyl group into hydrophobic pockets (e.g., the Selectivity Pocket or Gatekeeper region) with a defined trajectory, minimizing entropic penalty upon binding.
Physicochemical Profile & Design Logic
The following table contrasts the Ox-OMe scaffold against traditional kinase inhibitor motifs.
| Property | Gem-Dimethyl Analog | Cyclohexyl Analog | Oxetane Analog (Ox-OMe) | Impact on Drug Design |
| Hybridization | High | |||
| Lipophilicity (LogP) | High | High | Moderate/Low | Reduces non-specific binding and clearance. |
| Metabolic Liability | High (Benzylic oxid.) | High (CYP oxid.) | Low | Blocked 3-position prevents oxidation. |
| H-Bond Acceptors | 0 | 0 | 1 (Weak) | Solvation shell formation improves solubility. |
| Ring Strain | Low | Low | ~110 kJ/mol | Reactivity concern (acid sensitivity). |
Synthetic Protocols
Protocol A: Synthesis of the Building Block
Synthesis of 3-(4-Methoxyphenyl)oxetan-3-amine via Ellman Sulfinamide Strategy.
Rationale: Direct nucleophilic attack on 3-oxetanone by Grignard reagents often leads to side reactions. The Ellman sulfinamide approach provides a robust, scalable route with facile purification.
Reagents:
-
3-Oxetanone (CAS: 6704-31-0)[1]
-
(R)- or (S)-2-Methyl-2-propanesulfinamide (Ellman's Auxiliary)
-
Titanium(IV) ethoxide (
) -
4-Methoxyphenylmagnesium bromide (1.0 M in THF)
-
HCl (4M in Dioxane)
Step-by-Step Workflow:
-
Imine Formation:
-
Charge a flame-dried flask with 3-oxetanone (1.0 eq) and THF (0.5 M).
-
Add Ellman’s sulfinamide (1.1 eq) and
(2.0 eq). -
Stir at reflux (60-70°C) for 6–12 hours. Monitor by LCMS for conversion to the N-sulfinyl imine.
-
Workup: Cool to RT. Pour into brine/EtOAc. Filter the resulting titanium salts through Celite. Concentrate the filtrate.
-
-
Nucleophilic Addition (The Critical Step):
-
Dissolve the crude sulfinyl imine in anhydrous THF (0.2 M) and cool to -78°C (Dry ice/acetone bath).
-
Dropwise add 4-Methoxyphenylmagnesium bromide (1.5 eq). Maintain internal temp < -65°C.
-
Stir at -78°C for 2 hours, then slowly warm to 0°C.
-
Quench: Add saturated
solution. Extract with EtOAc. -
Purification: Flash chromatography (Hexane/EtOAc). This yields the stable sulfinamide intermediate.
-
-
Deprotection (Acid Sensitivity Warning):
-
Dissolve intermediate in MeOH.
-
Add HCl (4M in Dioxane, 2.0 eq) at 0°C .
-
CRITICAL: Stir for only 15–30 minutes. Prolonged exposure to acid can open the oxetane ring to form the chlorohydrin.
-
Workup: Basify immediately with solid
or basic resin to pH 8. Filter and concentrate. -
Yield: Free amine Ox-OMe .
-
Protocol B: Coupling to Kinase Hinge Binder (SNAr)
Attachment of Ox-OMe to a Chloropyrimidine/Quinazoline Core.
Context: Many kinase inhibitors (e.g., Gefitinib, Palbociclib analogs) use a pyrimidine-based hinge binder.
-
Activation: Dissolve the 2,4-dichloropyrimidine core (1.0 eq) in
-Butanol or DMF. -
Addition: Add Ox-OMe (1.1 eq) and DIPEA (2.5 eq).
-
Reaction: Heat to 80°C.
-
Note: If the core is electron-rich, higher temps (100°C) may be needed. However, do not exceed 110°C for extended periods to preserve the oxetane.
-
-
Isolation: Evaporate solvent. Partition between water/DCM. The oxetane amine is less basic than piperazine, so the product may extract into organic phase easily.
Visualizing the Workflow
The following diagram illustrates the structural logic and the synthetic pathway, highlighting the critical control points.
Caption: Synthetic pathway for 3-(4-Methoxyphenyl)oxetan-3-amine (Ox-OMe) and its integration into kinase scaffolds. Red nodes indicate critical stability control points.
Quality Control & Validation
NMR Characterization (Diagnostic Signals):
-
Oxetane Ring Protons: Look for two doublets (or an AB system) around 4.6 – 5.0 ppm (
NMR). The rigidity of the ring often makes the geminal protons magnetically non-equivalent if the molecule has a chiral center elsewhere, or they appear as a distinct set of doublets due to the 3,3-disubstitution. -
Ring Opening Check: If you see multiplets around 3.5–4.0 ppm and loss of the 4.8 ppm signals, the ring has likely opened to the diol/amino-alcohol (failed synthesis).
Stability Assay (Protocol): To validate the integrity of the oxetane in your final inhibitor:
-
Incubate compound (10 µM) in simulated gastric fluid (SGF, pH 1.2) and phosphate buffer (pH 7.4) at 37°C.
-
Monitor by LCMS at t=0, 1h, 4h, 24h.
-
Acceptance Criteria: >95% parent remaining at pH 7.4 (24h). >80% remaining at pH 1.2 (1h). Note: Oxetanes are generally stable at physiological pH but can degrade in highly acidic stomach conditions.
References
-
Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. Link
- Foundational paper establishing oxetanes as bioisosteres for gem-dimethyl and carbonyl groups.
-
Ellman, J. A., et al. (2000). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. Link
- Authoritative source for the sulfinamide synthesis protocol used in Step 1.
-
Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Angewandte Chemie International Edition. Link
- Review of synthetic routes and stability profiles of 3,3-disubstituted oxetanes.
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2] Chemical Reviews. Link
- Comprehensive guide to oxetane chemistry, including the specific stability concerns of amino-oxetanes.
Sources
scale-up synthesis of 3-(4-Methoxyphenyl)oxetan-3-amine for preclinical studies
Application Note & Protocol: AN-OX-2026-04
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-(4-Methoxyphenyl)oxetan-3-amine , a critical bioisostere scaffold in preclinical drug development. The 3,3-disubstituted oxetane motif is increasingly utilized to replace gem-dimethyl or carbonyl groups, offering improved metabolic stability and solubility profiles.
Unlike traditional Strecker (cyanide-based) or Curtius (azide-based) routes, which pose significant safety hazards upon scale-up, this protocol utilizes the Ellman Sulfinamide strategy . This route provides superior process safety, avoids high-energy intermediates, and delivers the target amine as a stable hydrochloride salt.
Key Process Features:
-
Safety: Eliminates the use of azides (
) and cyanides ( ). -
Stability: Intermediates are stable, crystalline, or easily handled oils.
-
Scalability: Designed for multi-gram to kilogram batches with manageable exotherms.
-
Purity: Final isolation via salt formation ensures >98% purity without column chromatography.
Retrosynthetic Strategy & Pathway
The synthesis constructs the quaternary center at the oxetane 3-position via a nucleophilic addition to a pre-formed ketimine. The oxetane ring is introduced intact, avoiding the complex challenge of late-stage ring closure.
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic pathway utilizing Ellman's auxiliary for quaternary center formation.
Detailed Experimental Protocols
Step 1: Formation of N-tert-Butanesulfinyl Imine
This step activates the oxetan-3-one for nucleophilic attack. Oxetan-3-one is sensitive to polymerization; Titanium(IV) ethoxide serves as both a Lewis acid catalyst and a water scavenger to drive the equilibrium.
Reagents:
-
Oxetan-3-one (1.0 equiv)
-
2-Methyl-2-propanesulfinamide (1.1 equiv)
-
Titanium(IV) ethoxide (
) (2.0 equiv) -
Solvent: Dry THF (10 vol)
Protocol:
-
Setup: Equip a dry 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and reflux condenser.
-
Charging: Charge 2-methyl-2-propanesulfinamide and dry THF under
atmosphere. Stir to dissolve. -
Addition: Add Oxetan-3-one in one portion.
-
Catalyst Addition: Add
dropwise via addition funnel over 15 minutes. Note: Solution will turn slightly yellow. -
Reaction: Heat the mixture to mild reflux (65°C) for 6–12 hours. Monitor conversion by HPLC/TLC (Eluent: 30% EtOAc/Hexanes).
-
Quench (Critical): Cool to room temperature. Pour the reaction mixture into a vigorously stirred brine solution (10 vol). A thick white precipitate of titanium salts will form.
-
Filtration: Dilute with EtOAc (10 vol). Filter the slurry through a pad of Celite to remove titanium salts. Wash the cake thoroughly with EtOAc.
-
Workup: Separate the organic layer. Wash with brine, dry over
, and concentrate under reduced pressure. -
Purification: The crude ketimine is often pure enough (>95%) for the next step. If necessary, purify via short silica plug (Hexanes/EtOAc).
Process Checkpoint:
-
Target: Pale yellow oil or low-melting solid.
-
Stability: Store at -20°C under inert atmosphere. Hydrolysis sensitive.
Step 2: Grignard Addition (Aryl Installation)
This is the critical C-C bond forming step. The sulfinyl group directs the addition and prevents over-addition.
Reagents:
-
N-Sulfinyl Ketimine (from Step 1) (1.0 equiv)
-
4-Methoxyphenylmagnesium bromide (1.0 M in THF) (1.5 equiv)
-
Solvent: Dry THF (10 vol)
Protocol:
-
Setup: Flame-dry a reactor and purge with Nitrogen.
-
Dissolution: Dissolve the Ketimine in dry THF and cool to -78°C (dry ice/acetone bath). Scale-up Note: On large scale, -40°C to -20°C is often sufficient, but initial cooling is vital to prevent ring opening.
-
Addition: Add the Grignard reagent dropwise, maintaining internal temperature below -60°C.
-
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Stir at 0°C for 1 hour.
-
IPC (In-Process Control): Check for disappearance of Ketimine by TLC/HPLC.
-
Quench: Slowly add saturated
solution at 0°C. Caution: Exothermic. -
Extraction: Extract with EtOAc (3x). Combine organics, wash with water and brine, dry over
. -
Concentration: Evaporate solvent to yield the crude sulfinamide-protected amine.
Step 3: Deprotection & Salt Formation
Removal of the sulfinyl group to release the free amine, immediately trapped as the HCl salt for stability.
Reagents:
-
Crude Sulfinamide intermediate
-
4M HCl in Dioxane (3.0 equiv)
-
Solvent: Methanol (5 vol)
-
Antisolvent: Diethyl Ether (
) or MTBE
Protocol:
-
Dissolution: Dissolve the crude intermediate in Methanol at room temperature.
-
Acidification: Add 4M HCl in Dioxane dropwise.
-
Reaction: Stir at room temperature for 1–2 hours. The sulfinyl group is cleaved, forming
and isobutylene byproducts. -
Precipitation: Concentrate the solution to ~20% of its original volume. Slowly add
or MTBE while stirring vigorously. -
Isolation: A white solid (Product HCl salt) will precipitate.
-
Filtration: Filter the solid, wash with cold
, and dry under vacuum at 40°C.
Process Safety & Critical Control Points (CCPs)
Thermal Hazards of Oxetanes
The oxetane ring possesses significant ring strain (~110 kJ/mol). While kinetically stable, it can undergo rapid, exothermic ring-opening polymerization in the presence of strong Lewis acids at high temperatures.
-
CCP 1 (Step 1): Do not exceed 70°C during imine formation.
-
CCP 2 (Step 2): Strictly control the Grignard addition rate. Accumulation of unreacted Grignard followed by a sudden initiation can lead to a thermal runaway.
Impurity Profile
| Impurity Type | Origin | Control Strategy |
| Ring-Opened Alcohol | Nucleophilic attack on the oxetane ring (Step 2 side reaction). | Maintain low temperature (-78°C) during Grignard addition. |
| Hydrolyzed Ketone | Hydrolysis of Ketimine due to moisture. | Use dry solvents; store Ketimine under |
| Homocoupling (Biaryl) | Grignard reagent degradation. | Use fresh Grignard; titration prior to use. |
Analytical Specifications (Release Criteria)
Data Summary Table:
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Identification | Consistent with structure; integration ±5% | |
| Purity | HPLC (UV 254 nm) | |
| Assay | Titration ( | 98.0 – 102.0% w/w (as HCl salt) |
| Residual Solvents | GC-Headspace | MeOH < 3000 ppm; THF < 720 ppm |
| Water Content | Karl Fischer |
References
-
Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995. Link
-
Wuitschik, G.; Carreira, E. M.; Rogers-Evans, M.; Müller, K. (2006). "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition, 45(46), 7736–7739. Link
-
Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. Link
-
Shipman, M. A. (2010). "Recent Progress in the Synthesis of 3-Substituted Oxetanes." Organic Preparations and Procedures International, 42(6), 505-533. Link
-
Dunet, G.; Mayer, P.; Knochel, P. (2011). "Preparation of Polyfunctional Magnesiated Oxetanes." Organic Letters, 13(10), 2674–2677. Link
Sources
Application Note: Enzymatic Kinetic Resolution of Chiral Oxetan-3-amines
This Application Note addresses the enzymatic resolution of oxetan-3-amines.
Critical Scientific Clarification: The specific molecule requested, 3-(4-Methoxyphenyl)oxetan-3-amine , is chemically achiral (symmetrical) due to the plane of symmetry passing through C3 and the oxygen atom of the oxetane ring (assuming C2 and C4 are unsubstituted methylene groups).[1] Therefore, a racemic mixture of this specific regioisomer does not exist, and it cannot be resolved.[1]
However , the 2-substituted isomer (2-(4-Methoxyphenyl)oxetan-3-amine) is chiral, exists as a racemate, and is a high-value pharmacophore often confused with the 3,3-isomer.[1]
This guide provides the protocol for the Enzymatic Kinetic Resolution (EKR) of the chiral 2-(4-Methoxyphenyl)oxetan-3-amine (and generally applicable to 2-aryl-oxetan-3-amines), treating it as the likely intended target for drug development applications.[1]
Executive Summary
Oxetane rings are increasingly utilized in medicinal chemistry as stable, polar bioisosteres for gem-dimethyl or carbonyl groups. While 3,3-disubstituted oxetanes are achiral, 2-aryl-oxetan-3-amines possess two stereocenters (C2 and C3), leading to chiral cis/trans isomers.[1] Separating these enantiomers via traditional crystallization is inefficient due to the acid-sensitivity of the oxetane ring (susceptible to ring-opening).
This protocol details the Enzymatic Kinetic Resolution (EKR) of racemic 2-(4-Methoxyphenyl)oxetan-3-amine using Candida antarctica Lipase B (CAL-B) .[1][2] This method operates under mild, neutral conditions, preserving the strained oxetane ring while delivering high Enantiomeric Excess (
Structural & Mechanistic Analysis
Structural Reality Check
-
Target (Prompt): 3-(4-Methoxyphenyl)oxetan-3-amine. (Achiral) .
-
Symmetry: The C2 and C4 carbons are equivalent. The molecule is superimposable on its mirror image.
-
-
Target (Protocol): 2-(4-Methoxyphenyl)oxetan-3-amine.[1] (Chiral) .
-
Chirality: C2 and C3 are chiral centers. The trans isomer is generally thermodynamically favored and is the subject of this resolution.
-
Reaction Mechanism (Ping-Pong Bi-Bi)
The resolution relies on the stereoselective acetylation of the amine.[1] CAL-B preferentially acylates the (
-
Acyl-Enzyme Formation: The catalytic serine attacks the acyl donor (Ethyl Acetate/Methoxyacetate).
-
Enantioselective Transfer: The racemic amine enters the active site. The "fast-reacting" enantiomer fits the steric pocket and attacks the acyl-enzyme intermediate.
-
Product Release: The chiral amide is released, while the "slow-reacting" amine enantiomer remains in solution.
Pathway Visualization
Caption: Kinetic resolution pathway separating the racemic oxetane amine into the (R)-amide and (S)-amine via CAL-B catalysis.
Experimental Protocol
Materials & Reagents
| Component | Grade/Spec | Purpose |
| Substrate | Racemic 2-(4-Methoxyphenyl)oxetan-3-amine | Target material (Synthesis per Bull et al. [1]) |
| Enzyme | Novozym 435 (Immobilized CAL-B) | Biocatalyst |
| Acyl Donor | Ethyl Acetate (EtOAc) or Isopropyl Acetate | Acylating agent (also acts as co-solvent) |
| Solvent | MTBE (Methyl tert-butyl ether) | Solvent (Low water solubility, enzyme compatible) |
| Internal Std | Dodecane | GC/HPLC quantification |
Pre-Screening (Analytical Scale)
Goal: Determine the E-value (Enantiomeric Ratio) to ensure feasibility (
-
Preparation: Dissolve 10 mg of racemic amine in 1 mL of anhydrous MTBE.
-
Additives: Add 5 equivalents of Ethyl Acetate and 10 mg of Novozym 435.
-
Incubation: Shake at 30°C / 200 rpm.
-
Sampling: Take 50 µL aliquots at t=1h, 4h, 24h.
-
Analysis: Analyze via Chiral HPLC (Chiralpak IA or IC column, Hexane/IPA/DEA mobile phase).
-
Calculation: Calculate conversion (
) and enantiomeric excess of substrate ( ) and product ( ). -
E-value:
-
Preparative Scale Protocol (1.0 Gram Scale)
Step 1: Reaction Setup
-
In a flame-dried 50 mL round-bottom flask, dissolve 1.0 g (approx 5.6 mmol) of racemic 2-(4-Methoxyphenyl)oxetan-3-amine in 20 mL of anhydrous MTBE .
-
Add 2.0 mL (approx 20 mmol) of Ethyl Acetate (Acyl donor).
-
Add 500 mg of Novozym 435 (50% w/w relative to substrate).
-
Note: Do not use magnetic stirring bars, as they grind the immobilized enzyme beads. Use an orbital shaker or an overhead stirrer with a gentle paddle.
-
-
Seal the flask and incubate at 25°C (Room Temp) for 24–48 hours.
-
Caution: Do not heat above 40°C. Oxetanes are thermally sensitive.
-
Step 2: Monitoring
-
Monitor reaction progress via TLC (SiO2, 5% MeOH in DCM) or HPLC.[1]
-
Stop Point: The reaction should be stopped when conversion reaches 50% (theoretical maximum yield for resolution). Ideally, stop at 51-52% conversion to ensure high
of the unreacted amine.
Step 3: Workup & Separation
-
Filtration: Filter the reaction mixture through a sintered glass funnel to remove the enzyme beads. Wash beads with 10 mL MTBE.
-
Recycling: The enzyme beads can be washed with dry MTBE and reused 3-5 times.
-
-
Solvent Removal: Concentrate the filtrate under reduced pressure (keep bath < 30°C) to obtain the crude mixture (Amine + Amide).[1]
-
Chemical Separation (Acid/Base Extraction):
-
Dissolve crude in 20 mL DCM.
-
Extract: Wash with cold 0.5 M Citric Acid (pH ~4).
-
Recovery of Amine: Neutralize the aqueous layer carefully with sat. NaHCO3 (to pH 8) and extract immediately with DCM (3 x 20 mL). Dry over Na2SO4 and concentrate.
-
Note: Avoid strong mineral acids (HCl) which will ring-open the oxetane to the 1,3-chlorohydrin [2].[1]
-
Quality Control & Data Analysis
Expected Results Table
| Parameter | Specification | Method |
| Yield (S)-Amine | 40–45% (Theoretical Max 50%) | Gravimetric |
| ee (S)-Amine | > 98% | Chiral HPLC |
| Yield (R)-Amide | 45–48% | Gravimetric |
| ee (R)-Amide | > 95% | Chiral HPLC |
| Ring Integrity | > 99% (No ring opening) | 1H NMR (Check for loss of oxetane signals at 4.5-5.0 ppm) |
Troubleshooting Guide
-
Low Conversion (< 10% after 24h):
-
Low ee:
-
Stop the reaction later (increase conversion to 55%).
-
Lower the temperature to 4°C (increases selectivity, decreases rate).[1]
-
-
Ring Opening:
-
Ensure all glassware is base-washed. Trace acids on glass surfaces can catalyze polymerization.
-
Use Citric Acid instead of HCl during workup.
-
References
-
Oxetane Synthesis & Stability
-
Enzymatic Resolution of Amines
-
General Biocatalysis Protocols
-
Amine Dehydrogenase Alternatives (for 3,3-disubstituted desymmetrization context)
Disclaimer: This protocol assumes the use of standard laboratory safety practices. Oxetane derivatives are potentially bioactive; handle with appropriate PPE. The structural correction regarding the achirality of the 3,3-isomer is based on standard IUPAC stereochemical definitions.
Sources
- 1. CN108440307B - Preparation method of chiral amine compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Enzymatic Kinetic Resolution by Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting & Optimization
Technical Guide: Synthesis & Yield Optimization of 3-(4-Methoxyphenyl)oxetan-3-amine
Executive Summary & Strategic Analysis
The synthesis of 3-(4-Methoxyphenyl)oxetan-3-amine represents a classic challenge in modern medicinal chemistry: installing a sterically demanding quaternary center on a strained, acid-sensitive heterocycle. This scaffold is highly valued as a metabolic "hard" surrogate for gem-dimethyl groups or carbonyls, often improving solubility and reducing lipophilicity (LogD) [1, 2].[1]
The Core Problem: Direct nucleophilic substitution on 3-halooxetanes is ineffective for creating quaternary centers. The only robust, scalable route is the Ellman Sulfinamide Strategy [3], which utilizes tert-butanesulfinamide as a chiral ammonia equivalent.
The Yield Killers:
-
Moisture Sensitivity: Incomplete condensation of 3-oxetanone (volatile, hygroscopic).
-
Lewis Basicity: Coordination of the oxetane oxygen to Magnesium/Titanium, retarding reactivity.
-
Ring Fragility: Catastrophic ring-opening polymerization during the acidic deprotection step.
The Validated Synthetic Workflow
The following pathway is the industry standard for 3-aryl-3-aminooxetanes. It relies on the condensation of 3-oxetanone with tert-butanesulfinamide, followed by the addition of a 4-methoxyphenyl organometallic reagent.
Figure 1: The Ellman Sulfinamide Route for quaternary oxetane synthesis.
Troubleshooting & Optimization Guide
Phase 1: Imine Formation (The "Stalled" Reaction)
Reaction: 3-Oxetanone + (R)-t-Bu-Sulfinamide + Ti(OEt)₄
| Symptom | Diagnosis | Corrective Action |
| Low Conversion (<50%) | Wet reagents. 3-Oxetanone is highly hygroscopic; water kills Ti(OEt)₄. | Protocol: Use 2.0–2.5 eq. of Ti(OEt)₄. Dry 3-oxetanone over activated 3Å molecular sieves for 4h prior to use. |
| Thick Emulsion during Workup | Titanium hydroxides form a gel with water, trapping product. | The "Brine Trick": Pour reaction into brine/EtOAc (1:1) and add Celite . Stir vigorously for 15 mins. Filter through a Celite pad. The Ti-salts will remain on the pad. |
| Product Loss (Volatile) | 3-Oxetanone and the imine can sublime or evaporate. | Vacuum Control: Do not use high vacuum (<5 mbar) for extended periods when concentrating the imine. Keep bath temp <35°C. |
Expert Tip: If Ti(OEt)₄ fails or is too messy, switch to Ti(OiPr)₄ (slightly more reactive) or the newer B(OCH₂CF₃)₃ reagent, which allows for milder, filtration-free workups [4].
Phase 2: Grignard Addition (The "Yield" Step)
Reaction: Sulfinyl Imine + 4-Methoxyphenylmagnesium Bromide
Q: My yield is stuck at 30-40%. The starting material remains. A: The oxetane oxygen is a Lewis base. It coordinates to the Mg species, deactivating the Grignard reagent or the imine.
-
Solution: Increase Grignard stoichiometry to 2.0–3.0 equivalents . The first equivalent often acts as a "sacrificial" Lewis acid that coordinates to the oxetane oxygen, allowing the second equivalent to attack the imine carbon.
Q: I see significant side products (dimers/ring opening). A: 4-Methoxyphenylmagnesium bromide is electron-rich and reactive. Adding it too fast at high temperatures causes issues.
-
Protocol:
-
Cool the imine solution to -78°C .
-
Add the Grignard reagent dropwise over 30 minutes.
-
Crucial: Allow the reaction to warm slowly to 0°C or room temperature. The reaction often requires the higher temperature to overcome the steric barrier of the quaternary center, but the mixing must happen cold.
-
Q: Can I use "Turbo Grignard"? A: Yes. Using iPrMgCl[2]·LiCl to generate the aryl-magnesium species often improves solubility and reactivity, leading to higher yields in sterically crowded systems like this [5].
Phase 3: Deprotection (The "Danger" Zone)
Reaction: Protected Amine + Acid
CRITICAL WARNING: Oxetanes are acid-sensitive. The 4-methoxyphenyl group stabilizes the carbocation at the benzylic position, making the ring more susceptible to opening (via S_N1 mechanism) than a standard alkyl oxetane.
Figure 2: The bifurcation of reactivity during deprotection.
Protocol for Maximum Yield:
-
Avoid Aqueous Acid: Do not use 6N HCl. Water promotes hydrolysis of the ring.
-
Use Anhydrous Conditions: Use 4M HCl in Dioxane or generate HCl in situ by adding Acetyl Chloride (AcCl) to dry Methanol.
-
Stoichiometry: Use exactly 2.0–2.5 equivalents of acid.
-
Temperature: Start at 0°C . Monitor by LCMS every 15 minutes. Quench immediately with solid NaHCO₃ once the starting material is consumed. Do not let it stir overnight.
Summary of Optimized Protocol
| Parameter | Standard Condition | Optimized Condition | Why? |
| Imine Solvent | THF | THF (Dry) | Moisture kills Ti catalyst. |
| Imine Reagent | Ti(OEt)₄ (1.1 eq) | Ti(OEt)₄ (2.5 eq) | Drives equilibrium to completion. |
| Nucleophile | ArMgBr (1.2 eq) | ArMgBr (3.0 eq) | Overcomes Lewis basic coordination. |
| Deprotection | HCl/H₂O | HCl/Dioxane (0°C) | Prevents ring opening/polymerization. |
References
-
Wuitschik, G. et al. (2006).[3] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 45(46), 7736–7739.[3] Link
-
Wuitschik, G. et al. (2010).[3][4] "Oxetanes as Promising Modules in Drug Discovery."[4][5] Angewandte Chemie International Edition, 49(48), 8979–8997. Link
-
Ellman, J. A. et al. (2010).[4][6] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link
-
Reeves, J. T. et al. (2015). "A General Method for Imine Formation Using B(OCH2CF3)3." Organic Letters, 17(10), 2442–2445. Link
-
Krasovskiy, A. & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie, 43(25), 3333–3336. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aliphatic Imines in Titanium-Mediated Reductive Cross-Coupling: Unique Reactivity of Ti(Oi-Pr)4/n-BuLi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Georg Wuitschik - Google Scholar [scholar.google.com.au]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of 3-Aminooxetane Derivatives
Welcome to the technical support center for the purification of 3-aminooxetane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this unique class of compounds. The inherent basicity of the amino group, coupled with the strained oxetane ring, presents a distinct set of purification hurdles. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My 3-aminooxetane derivative appears to be degrading on my standard silica gel chromatography column. What is causing this and how can I prevent it?
A1: This is a frequent issue arising from the acidic nature of standard silica gel. The Brønsted acid sites on the silica surface can interact with the basic 3-aminooxetane, leading to several undesirable outcomes:
-
Strong Adsorption and Tailing: The basic amine binds tightly to the acidic silica, resulting in poor peak shape and difficult elution.
-
Degradation: The strained oxetane ring can be susceptible to acid-catalyzed ring-opening, especially with prolonged exposure on the column.
-
Yield Loss: Irreversible adsorption or degradation significantly reduces your isolated yield.[1]
Troubleshooting and Solutions:
-
Mobile Phase Modification: Add a small percentage of a basic modifier to your eluent to neutralize the acidic sites on the silica. Common choices include:
-
Triethylamine (Et₃N): Typically 0.1-1% (v/v).
-
Ammonia solution in methanol: A 7N solution is commercially available and can be added to the mobile phase.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase:
-
Reversed-Phase Chromatography: For more polar 3-aminooxetane derivatives, reversed-phase chromatography (e.g., C18) can be a powerful alternative. Using a mobile phase with a high pH (e.g., using an ammonia or triethylamine buffer) will ensure the amine is in its neutral, free-base form, leading to better retention and separation.[1]
Q2: I am struggling to remove polar, water-soluble impurities from my 3-aminooxetane derivative during an aqueous workup. What extraction strategies can I employ?
A2: The polarity of many 3-aminooxetane derivatives can make them partially soluble in the aqueous phase during extraction, leading to product loss and inefficient removal of polar impurities.
Troubleshooting and Solutions:
-
pH Adjustment: The basicity of the amine is your key tool here. By adjusting the pH of the aqueous layer, you can control the solubility of your compound.
-
Acidic Wash: To remove non-basic impurities, you can wash your organic layer with a dilute acid solution (e.g., 1M HCl). Your 3-aminooxetane derivative will form a water-soluble ammonium salt and move into the aqueous phase.[3][4]
-
Basification and Re-extraction: Separate the aqueous layer containing your protonated product and then add a base (e.g., NaOH) to increase the pH above the pKa of your amine. This will regenerate the free-base form, which can then be re-extracted into an organic solvent.[3][4]
-
-
Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of your organic compound in the aqueous phase, driving more of it into the organic layer.
-
Choice of Organic Solvent: For highly polar derivatives, standard solvents like ethyl acetate may not be sufficient. Consider using a more polar, water-immiscible solvent system like a 3:1 mixture of chloroform and isopropanol for extraction.[5]
Troubleshooting Guides
Guide 1: Purification via Salt Formation and Recrystallization
This technique is particularly useful for crystalline 3-aminooxetane derivatives and can be a highly effective, non-chromatographic purification method.
Issue: Low yield or no precipitation upon addition of acid to form the salt.
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent Choice | The amine salt must be insoluble in the chosen solvent. Screen a variety of solvents. Good starting points for precipitating hydrochloride or trifluoroacetate salts include diethyl ether, MTBE, or hexanes. |
| Insufficient Concentration | If the solution is too dilute, the salt may remain dissolved. Concentrate the solution before or after adding the acid. |
| Inappropriate Acid | The choice of acid can influence the crystallinity and solubility of the salt. Common acids for salt formation include HCl (in dioxane or diethyl ether), H₂SO₄, and trifluoroacetic acid (TCA).[6][7][8] |
| Product is an Oil | Some amine salts may "oil out" instead of crystallizing. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Seeding with a small crystal from a previous batch can also be effective. |
Experimental Protocol: Purification of a 3-Aminooxetane Derivative via Trichloroacetic Acid (TCA) Salt Formation [6][7]
-
Dissolve the crude 3-aminooxetane derivative in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a solution of trichloroacetic acid (1.0 equivalent) in the same solvent dropwise with stirring.
-
Observe for the formation of a precipitate. If no precipitate forms, slowly add a non-polar solvent like hexanes until turbidity is observed.
-
Allow the mixture to stir for 30 minutes to an hour to ensure complete precipitation.
-
Collect the solid amine salt by vacuum filtration and wash with a small amount of cold solvent.
-
To recover the free amine, the TCA salt can be carefully heated, which causes decarboxylation to release CO₂ and chloroform, leaving the pure amine. Alternatively, the salt can be dissolved in water, basified with NaOH, and the free amine extracted into an organic solvent.
Guide 2: Handling Thermally Labile 3-Aminooxetane Derivatives
The strained oxetane ring can be sensitive to high temperatures, making purification by distillation challenging for some derivatives.
Issue: Decomposition of the 3-aminooxetane derivative during distillation.
| Possible Cause | Troubleshooting Steps |
| High Boiling Point | The compound may require a high temperature for distillation at atmospheric pressure, leading to decomposition. |
| Presence of Acidic or Basic Impurities | Catalytic amounts of impurities can promote decomposition at elevated temperatures. |
Solutions and Alternative Techniques:
-
Vacuum Distillation: Reducing the pressure will lower the boiling point of your compound, allowing for distillation at a lower, safer temperature. A Kugelrohr apparatus can be particularly effective for small quantities.[9]
-
Lyophilization (Freeze-Drying): For non-volatile amine salts, lyophilization can be an excellent method for removing residual solvents without the need for heat. This involves freezing the sample and then applying a high vacuum to sublimate the solvent.[10][11] This is particularly useful for isolating the final product after salt formation.
-
Protecting Groups: If the amine functionality is interfering with purification or causing instability, consider temporary protection. Carbamates like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are common choices for protecting amines.[12][13] These groups can be removed after purification under specific conditions (acid for Boc, hydrogenolysis for Cbz).
Visualization of Purification Workflow
The following diagram illustrates a decision-making process for selecting a suitable purification strategy for a new 3-aminooxetane derivative.
Caption: A decision tree to guide the selection of an appropriate purification technique for 3-aminooxetane derivatives based on their physical properties.
References
-
Gautier, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]
-
Gautier, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PMC. [Link]
-
ChemHelpASAP. (2022). Amine and HCl - salt formation reaction. YouTube. [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. University of Alberta Chemistry. [Link]
-
Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. [Link]
-
Powell, N. A., et al. (2026). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Journal of Medicinal Chemistry. [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. [Link]
-
Powell, N. A., et al. (2026). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. PubMed. [Link]
-
Svatunek, D., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
-
Lebrasseur, N., et al. (2007). Technical Notes - Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development. [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Organic Synthesis. [Link]
-
Klapötke, T. M., et al. (2015). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Ludwig-Maximilians-Universität München. [Link]
-
Pérez-Cid, B., et al. (2025). Chromatographic Methods for the Determination of Polyfunctional Amines and Related Compounds Used as Monomers and Additives in Food Packaging Materials: A State‐of‐the‐Art Review. ResearchGate. [Link]
-
Reddit. (2022). Chromotography with free amines? r/chemhelp. [Link]
-
Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. ResearchGate. [Link]
-
Pikal, M. J. (2013). Development of lyophilization cycle and effect of excipients on the stability of catalase during... PMC. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
Thieme. (n.d.). Oxetanes and Oxetan-3-ones. Thieme. [Link]
- Sanofi. (n.d.). STABLE LYOPHILIZED PHARMACEUTICAL FORMULATION.
-
Paul, C., et al. (2014). Small Polar Molecules: A Challenge in Marine Chemical Ecology. PMC. [Link]
-
Lokey Lab Protocols. (2017). Protecting Groups. Wikidot. [Link]
-
IIT Bombay. (2020). Protecting Groups. chem.iitb.ac.in. [Link]
-
Klapötke, T. M., et al. (2022). Improved Preparation of 3‐Oximinooxetane – An Important Precursor to Energetic Oxetanes. Wiley Online Library. [Link]
-
University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry. [Link]
-
Shinde, A., & Shah, D. (2013). Salt formation during freeze-drying - An approach to enhance indomethacin dissolution. ResearchGate. [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Department of Chemistry. [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. [Link]
-
Chem Help ASAP. (2021). reaction work-up, liquid-liquid extraction, & product isolation. YouTube. [Link]
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
Borole, A. P., & Davison, B. H. (2008). Improving activity of salt-lyophilized enzymes in organic media. PubMed. [Link]
-
Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Ye, L., et al. (2011). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PMC. [Link]
- Wu, Y., et al. (n.d.). Preparation method of 3-aminomethyl oxetane and its organic acid salts.
-
G. E. M. Maguire, et al. (2024). Taming 3-Oxetanyllithium Using Continuous Flow Technology. PMC. [Link]
-
Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. reddit.com [reddit.com]
- 3. Isolation (Recovery) [chem.ualberta.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Workup [chem.rochester.edu]
- 6. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 7. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. neb.com [neb.com]
- 11. researchgate.net [researchgate.net]
- 12. Protective Groups [organic-chemistry.org]
- 13. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
Technical Support Center: Synthesis of 3-Substituted Oxetanes
Status: Active | Ticket Type: Synthetic Methodologies & Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Introduction: The Oxetane Advantage
Welcome to the Oxetane Synthesis Support Center. You are likely here because you are utilizing 3-substituted oxetanes as bioisosteres for gem-dimethyl or carbonyl groups to improve metabolic stability and solubility in your drug candidates.[1]
While the oxetane ring (a 4-membered cyclic ether) offers significant medicinal chemistry advantages, its synthesis is often plagued by ring strain (~107 kJ/mol) and competing pathways. This guide addresses the three most common "failure modes" reported by our users: Elimination , Grob Fragmentation , and Acid-Catalyzed Decomposition .[1]
Module 1: Cyclization Failures (Williamson Ether Synthesis)
User Issue: "I am trying to cyclize a 1,3-diol monosulfonate/halide, but I am isolating an allylic alcohol or an alkene instead of the oxetane."
Root Cause Analysis
The intramolecular Williamson ether synthesis is the standard route to oxetanes. However, it relies on an SN2 displacement of a leaving group (LG) by an alkoxide.[1][2][3] Two parasitic reactions compete with this cyclization:
-
E2 Elimination: The alkoxide acts as a base, deprotonating the
-carbon to form an alkene.[1] -
Grob Fragmentation: A concerted fragmentation where the molecule breaks into a carbonyl and an alkene.[1]
Diagnostic Workflow
Use the following logic flow to diagnose your specific failure mode.
Figure 1: Competing pathways in the base-mediated cyclization of 1,3-functionalized precursors.
Troubleshooting Protocol
Scenario A: You observe Elimination (Allylic Alcohols)
Elimination is favored when the transition state for substitution is sterically hindered.[4]
-
Solution 1: Switch Bases. Avoid bulky bases like Potassium tert-butoxide (KOtBu).[1] While strong, its bulk favors proton abstraction (elimination) over nucleophilic attack.[1]
-
Solution 2: Leaving Group Selection.
-
If using a tosylate (OTs), switch to a Mesylate (OMs) or Triflate (OTf) .[1] A more reactive leaving group can accelerate the SN2 cyclization rate relative to the E2 elimination rate.
-
-
Solution 3: Solvent Effects.
-
Ensure the use of polar aprotic solvents (THF, DMF).[1]
-
Pro Tip: For difficult cyclizations, the addition of 18-crown-6 (with K bases) or 15-crown-5 (with Na bases) can increase the nucleophilicity of the alkoxide by sequestering the cation.
-
Scenario B: You observe Grob Fragmentation
This is common when the 1,3-diol precursor has substituents that can stabilize the resulting carbonyl or alkene fragments. It is often entropically driven.[1][2]
-
Mechanism: The alkoxide lone pair pushes in, breaking the C-C bond between C1 and C2, while the Leaving Group departs from C3.
-
Solution:
-
Change the Counter-ion: Lithium bases (e.g., n-BuLi ) can sometimes suppress fragmentation compared to Potassium bases due to the tighter coordination of Lithium to the oxygen, which reduces the "push" required for fragmentation [1].
-
Temperature: Run the cyclization at the lowest possible temperature (0 °C or -78 °C -> RT) to kinetically favor ring closure over the thermodynamically favored fragmentation.
-
Module 2: Ring Stability & Handling
User Issue: "My oxetane degraded during purification or storage."
Root Cause Analysis
Oxetanes are acid-sensitive.[1][5][6] The ring strain makes the oxygen basic; protonation activates the ring for nucleophilic attack (ring opening).
Stability Profile Table
| Condition | Stability Rating | Notes |
| Aqueous Base (NaOH, KOH) | ✅ High | Stable to hydrolysis even at high pH.[1] |
| Nucleophiles (Amines, Thiols) | ✅ High | Generally stable unless activated by Lewis Acids.[1] |
| Oxidation (mCPBA, Jones) | ⚠️ Moderate | Generally stable, but avoid strong acidic byproducts.[1] |
| Reduction (LAH, NaBH4) | ✅ High | Stable to hydride reduction.[1] |
| Aqueous Acid (HCl, H2SO4) | ❌ Low | Rapid ring opening to 1,3-diols or chlorohydrins.[1] |
| Lewis Acids (BF3, AlCl3) | ❌ Low | Catalyzes polymerization or rearrangement.[1] |
Workup & Purification Protocol
To prevent "vanishing" products during isolation:
-
Quenching: Never quench reaction mixtures with strong acid (e.g., 1M HCl). Use Saturated Ammonium Chloride (NH4Cl) or simply water.[1]
-
Chromatography: Silica gel is slightly acidic.[1]
-
Storage: Store neat oils at -20 °C. If the compound contains a basic amine, store as the free base, not the HCl salt.
Module 3: Functionalization of the 3-Position
User Issue: "How do I install a substituent at the 3-position of an existing oxetane ring?"
Direct functionalization is difficult due to the fragility of the ring. We recommend two robust pathways using validated precursors.
Pathway A: The Oxetan-3-one Approach
For installing aromatics or heteroatoms.[7]
-
Method:
-
Warning: Do not use acidic workups for the Grignard step.[1]
Pathway B: The 3-Iodooxetane Approach
For cross-coupling reactions.
-
Reagent: 3-Iodooxetane .
-
Method: Nickel/Iron-catalyzed cross-coupling.[1]
Figure 2: Validated pathways for 3-substitution.
References
-
Wuitschik, G. et al. (2010).[1] Oxetanes as Promising Physicochemical and Metabolic Bioisosteres for gem-Dimethyl Groups.[1][9][10] Angewandte Chemie International Edition.[1][9] [Link]
-
Bull, J. A. et al. (2016).[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[1][9][10][11] Chemical Reviews.[1][9] [Link]
-
Burkhard, J. A. et al. (2010).[1] Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. European Journal of Organic Chemistry.[1] [Link]
-
Jenkins, K. et al. (2014).[1] Practical Synthesis of 3,3-Disubstituted Oxetanes. Organic Letters.[1][11] [Link]
Sources
- 1. Oxetane - Wikipedia [en.wikipedia.org]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
stability issues of 3-(4-Methoxyphenyl)oxetan-3-amine under acidic conditions
A Guide to Understanding and Mitigating Stability Issues Under Acidic Conditions
Welcome to the technical support center for 3-(4-Methoxyphenyl)oxetan-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the mechanistic reasoning behind them, empowering you to troubleshoot and optimize your experimental outcomes.
The oxetane ring is an increasingly important motif in medicinal chemistry, often used to improve physicochemical properties such as solubility and metabolic stability.[1][2] However, the inherent ring strain of this four-membered heterocycle makes it susceptible to cleavage, particularly under acidic conditions.[3][4] This guide addresses the most common stability challenges encountered with 3-(4-methoxyphenyl)oxetan-3-amine and provides robust solutions.
Frequently Asked Questions (FAQs)
Here we address the most pressing questions regarding the stability of 3-(4-methoxyphenyl)oxetan-3-amine in acidic environments.
Q1: My reaction yield is low and I see several new spots on my TLC/peaks in my LC-MS after an acidic workup. What is happening?
A1: You are likely observing acid-catalyzed ring-opening of the oxetane moiety. The process is typically initiated by the protonation of the oxetane oxygen atom, which transforms it into a good leaving group (a neutral alcohol upon ring cleavage).[5][6] Following protonation, the C3 carbon, which is both tertiary and benzylic, can support a partial positive charge, making it highly susceptible to nucleophilic attack by solvents (like water or methanol) or other nucleophiles present in your reaction mixture.[7][8][9] This cleavage results in the formation of 1,3-difunctionalized propane derivatives, leading to reduced yield of your desired product and the appearance of degradation-related impurities.
Q2: What is the primary degradation product I should be looking for?
A2: Under aqueous acidic conditions, the most probable degradation product is 1-(4-methoxyphenyl)-1,3-dihydroxy-2-(aminomethyl)propane . The reaction proceeds via a mechanism with significant SN1 character, where the nucleophile (water) attacks the more substituted and electronically stabilized C3 position of the protonated oxetane.[5][7]
Q3: How does the amine at the C3 position influence the ring's stability in acid?
A3: The role of the C3-amine is twofold and presents a delicate balance.
-
Potential for Intramolecular Reaction: In its free base form, the amine could act as an internal nucleophile, leading to rearrangement products, especially under harsh conditions.[4]
-
Protection via Protonation: However, under acidic conditions (pH < pKa of the amine), the amine is protonated to form an ammonium salt (R-NH₃⁺). This protonated form is no longer nucleophilic, which prevents it from participating in intramolecular ring-opening. Furthermore, the resulting electron-withdrawing ammonium group can inductively destabilize the formation of an adjacent carbocation at C3, which may slightly slow the rate of degradation compared to a non-basic analogue.
Q4: Are there specific acidic reagents that are particularly harsh for the oxetane ring?
A4: Yes. Strong protic acids like concentrated HCl, H₂SO₄, and neat trifluoroacetic acid (TFA) are highly detrimental, especially at elevated temperatures.[4][8] Lewis acids (e.g., BF₃·OEt₂, AlCl₃) can also readily coordinate to the oxetane oxygen and promote cleavage.[8] Caution is advised even with milder acids if reaction times are long or temperatures are above ambient.
Q5: What are the recommended storage conditions for 3-(4-methoxyphenyl)oxetan-3-amine and its solutions?
A5: The compound is typically supplied and is most stable as a hydrochloride salt.[10] As a solid, it is bench-stable. For solutions, it is critical to avoid acidic media for long-term storage. If you must work in a solution, use aprotic solvents (e.g., DCM, THF, Dioxane). For aqueous solutions, buffering to a neutral or slightly basic pH (7.0-8.5) is recommended to prevent hydrolysis. Some studies have demonstrated good stability of similar amino-oxetanes at neutral and basic pH.[11]
Troubleshooting Guide
This section provides a systematic approach to identifying and solving common experimental problems.
| Symptom Observed | Probable Cause | Recommended Action & Scientific Rationale |
| Multiple new polar peaks in LC-MS post-reaction/workup | Acid-catalyzed hydrolytic ring-opening of the oxetane. | 1. Analyze Degradants: Obtain mass data for the new peaks. Look for a mass corresponding to the parent compound + 18 Da (addition of H₂O). 2. Modify Workup: Replace acidic aqueous washes (e.g., 1N HCl) with a neutral (brine) or slightly basic (saturated NaHCO₃) wash. This removes the catalyst for degradation. 3. Perform a Forced Degradation Study (see Protocol 1) to confirm the identity of the degradation products under controlled conditions.[12][13] |
| Low or no yield during Boc-deprotection with TFA | The harsh acidic conditions required for Boc removal are simultaneously cleaving the oxetane ring. | 1. Milder Conditions: Attempt the deprotection at 0°C with a shorter reaction time. Monitor closely by TLC/LC-MS and quench as soon as the starting material is consumed. 2. Alternative Reagents: Use HCl (e.g., 4N in dioxane) at 0°C to room temperature. This can sometimes be less aggressive than neat TFA. 3. Non-Acidic Methods: If compatible with your molecule, consider alternative protecting groups that can be removed under non-acidic conditions (e.g., Cbz group, removable by hydrogenolysis). |
| Inconsistent results or poor reproducibility in acid-mediated reactions | Sensitivity to trace amounts of water, temperature fluctuations, or variations in acid stoichiometry. | 1. Ensure Anhydrous Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere (N₂ or Ar) to prevent hydrolysis from adventitious water. 2. Strict Temperature Control: Use an ice bath or cryostat to maintain a consistent, low temperature. Oxetane ring-opening is often highly temperature-dependent. 3. Stoichiometric Acid: If using a Lewis acid or a catalytic amount of a protic acid, ensure precise, stoichiometric addition to avoid excess acid that can drive degradation. |
Mechanistic Insights & Visualizations
Understanding the degradation pathway is key to preventing it. The primary route of instability under aqueous acidic conditions is the SN1-like ring-opening.
Diagram: Acid-Catalyzed Hydrolysis Pathway
Caption: Proposed mechanism for acid-catalyzed hydrolysis of the oxetane ring.
Experimental Protocols
These protocols are designed to be self-validating systems, allowing you to confidently assess stability and optimize your reaction conditions.
Protocol 1: Forced Degradation Study
This study will help you definitively identify degradation products and establish a baseline for your compound's stability.
Objective: To intentionally degrade the compound under controlled stress conditions to understand its lability.
Methodology:
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of 3-(4-methoxyphenyl)oxetan-3-amine (as the HCl salt or free base) in a 50:50 acetonitrile:water mixture.
-
Set Up Stress Conditions (in separate vials):
-
Incubation: Gently heat all vials at 40-60°C. Withdraw aliquots at specific time points (e.g., 2, 8, 24 hours).
-
Quenching:
-
For the acid vial, neutralize the aliquot with an equivalent amount of 0.1 N NaOH.
-
For the base vial, neutralize with an equivalent amount of 0.1 N HCl.
-
The oxidative and control samples can be analyzed directly.
-
-
Analysis: Analyze all samples by a suitable reverse-phase HPLC method with UV and MS detection. Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products.
Workflow: Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Protocol 2: Recommended Procedure for Mild Boc Deprotection
Objective: To remove a tert-butyloxycarbonyl (Boc) protecting group from a substrate containing the 3-(4-methoxyphenyl)oxetan-3-amine moiety while minimizing ring degradation.
Methodology:
-
Dissolution: Dissolve the Boc-protected substrate in a minimal amount of anhydrous dichloromethane (DCM) or 1,4-dioxane.
-
Cooling: Cool the solution to 0°C in an ice-water bath. This is critical to reduce the rate of the undesired ring-opening reaction.
-
Acid Addition: Slowly add 4-6 equivalents of 4M HCl in 1,4-dioxane dropwise to the stirred solution. Using a pre-made solution of acid ensures accurate stoichiometry and avoids the heat generated from dilution.
-
Monitoring: Monitor the reaction progress every 15-30 minutes by TLC or rapid LC-MS analysis. Aim for the shortest possible reaction time.
-
Quenching: Once the starting material is consumed, immediately quench the reaction by adding it to a rapidly stirred, cold, saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at a low temperature (<30°C) to isolate the crude product for purification.
By following these guidelines and understanding the underlying chemistry, you can successfully navigate the challenges of working with 3-(4-methoxyphenyl)oxetan-3-amine in acidic media, preserving its structural integrity and ensuring the success of your synthetic campaigns.
References
-
Reactions of Oxacyclopropanes. (2015). Chemistry LibreTexts. [Link]
-
W. J. G. Johnny, et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, ACS Publications. [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv. [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products. (2025). Beilstein Journals. [Link]
-
Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. (2025). Journal of Medicinal Chemistry. [Link]
-
Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]
-
Oxetane. (n.d.). Wikipedia. [Link]
-
Synthetic oxetanes in drug discovery: where are we in 2025? (2025). Taylor & Francis Online. [Link]
-
Lai, Z., et al. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science, RSC Publishing. [Link]
-
3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. (2020). RSC Publishing. [Link]
-
Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. (2022). Organic Letters, PMC. [Link]
-
Opening of Epoxides With Acid. (2015). Master Organic Chemistry. [Link]
-
Oxetanes in Drug Discovery Campaigns. (n.d.). PMC, NIH. [Link]
-
Reactions of Epoxides under Acidic and Basic Conditions. (2024). Chemistry Steps. [Link]
-
The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. (n.d.). CHIMIA. [Link]
-
3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride. (n.d.). PubChem. [Link]
-
Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2024). MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetane - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride | C10H14ClNO2 | CID 53256998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination [mdpi.com]
Technical Support Center: Chiral Separation of 3-(4-Methoxyphenyl)oxetan-3-amine Enantiomers
Welcome to the technical support center for the chiral separation of 3-(4-Methoxyphenyl)oxetan-3-amine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the enantioselective analysis of this and structurally related compounds. Given the critical role of enantiomeric purity in pharmaceutical development, robust and reliable separation methods are paramount.[1][2]
This resource synthesizes established chromatographic principles and field-proven insights to address the specific challenges you may encounter during your experiments. While direct, published methods for this exact analyte are not widely available, this guide leverages data and protocols from structurally analogous compounds—a standard and scientifically sound approach in method development—to provide a strong foundation for your work.[3][4]
Section 1: Foundational Principles of Chiral Separation
The successful separation of enantiomers relies on the differential interaction between the chiral analyte and a chiral environment, most commonly a chiral stationary phase (CSP).[5] The "three-point interaction model" is a fundamental concept, suggesting that for effective chiral recognition, at least three simultaneous interactions are necessary between the analyte and the CSP, with at least one being stereochemically dependent.[6] For 3-(4-Methoxyphenyl)oxetan-3-amine, these interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance.
Section 2: Recommended Chiral Separation Techniques & Troubleshooting
Based on the structure of 3-(4-Methoxyphenyl)oxetan-3-amine, which features a primary amine and an aromatic ring, several chiral separation techniques are highly applicable. This section details the most promising methods, along with troubleshooting guides in a question-and-answer format.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used technique for enantioseparation.[1] The selection of the appropriate CSP is the most critical factor for success.[5]
For primary amines and aromatic compounds, polysaccharide-based and Pirkle-type CSPs are excellent starting points.[3][5]
-
Polysaccharide-based CSPs (e.g., Amylose or Cellulose derivatives): These are broadly applicable and often successful in separating a wide range of chiral compounds.[5]
-
Pirkle-type CSPs (e.g., (R,R)-Whelk-O 1): These are particularly effective for compounds containing aromatic rings and hydrogen bond donors/acceptors.[3]
-
Crown Ether-based CSPs: These are specifically designed for the separation of primary amines.[7]
Question: I am not seeing any separation of my enantiomers. What should I do first?
Answer: If there is no initial separation, a systematic screening of different CSPs and mobile phases is necessary.[5]
-
CSP Screening: Test at least two different classes of CSPs, for example, a polysaccharide-based column and a Pirkle-type column.
-
Mobile Phase Screening: For normal-phase chromatography, start with a mixture of hexane and an alcohol like isopropanol or ethanol (e.g., 90:10 v/v). For your basic analyte, add a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to improve peak shape. For reversed-phase, try a mobile phase of methanol or acetonitrile with an acidic or basic additive.[5]
Question: My peaks are broad and tailing. How can I improve the peak shape?
Answer: Peak tailing for a basic compound like 3-(4-Methoxyphenyl)oxetan-3-amine is often due to secondary interactions with the silica support of the stationary phase.
-
Add a Basic Modifier: Incorporate a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.2%) into your mobile phase.[5] This will compete with your analyte for active sites on the stationary phase, reducing tailing.
-
Check for Column Contamination: If the problem persists, your column may be contaminated. Flush the column with a strong solvent as recommended by the manufacturer.[8] For immobilized columns, stronger solvents like DMF or THF can be used.[8]
Question: I have some separation, but the resolution is poor (Rs < 1.5). How can I optimize it?
Answer: Poor resolution can be improved by systematically adjusting chromatographic parameters.
-
Mobile Phase Composition: Fine-tune the ratio of your strong and weak solvents. In normal phase, decreasing the percentage of alcohol will generally increase retention and may improve resolution.
-
Temperature: Lowering the column temperature often enhances enantioselectivity, leading to better resolution.[9] However, this can also increase analysis time and backpressure.
-
Flow Rate: Reducing the flow rate can increase efficiency and improve resolution, but will also lengthen the run time.
Question: My column backpressure is suddenly very high. What could be the cause?
Answer: A sudden increase in backpressure usually points to a blockage.
-
Inlet Frit: The most common cause is a blocked inlet frit, often from particulate matter in the sample or mobile phase.[8] Try reversing the column and flushing it with mobile phase (check manufacturer's instructions first). If this doesn't work, the frit may need to be replaced.[8][10]
-
Sample Precipitation: If your sample is dissolved in a solvent much stronger than the mobile phase, it can precipitate on the column.[8] Always try to dissolve your sample in the mobile phase.[10]
Caption: Workflow for Chiral HPLC Method Development.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC, often providing faster and more efficient separations.[11][12][13] It uses supercritical CO2 as the main mobile phase, which is less toxic and more environmentally friendly than many HPLC solvents.[14][15]
-
Columns: The same polysaccharide and Pirkle-type CSPs used in HPLC are often effective in SFC.[7][16] Crown ether-based CSPs are also highly effective for primary amines in SFC.[7]
-
Co-solvents: Methanol and isopropanol are common co-solvents used to increase the mobile phase polarity.[11][16] Sometimes a mixture of co-solvents can improve selectivity.[11]
-
Additives: Similar to HPLC, basic additives like DEA are often necessary for good peak shape with amine analytes. Acidic additives like trifluoroacetic acid (TFA) are required for crown ether columns.[7]
Question: Why should I consider SFC over HPLC for my compound?
Answer: SFC offers several advantages, particularly for chiral separations.[12]
-
Speed: The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss in efficiency, leading to faster analysis times.[12][17]
-
Efficiency: SFC often provides higher chromatographic efficiency, resulting in sharper peaks and better resolution.[12]
-
Solvent Reduction: SFC significantly reduces the consumption of organic solvents, making it a "greener" technique.[17]
Question: My peak shapes are poor in SFC. What adjustments can I make?
Answer: Poor peak shape in SFC is often related to the co-solvent or additive.
-
Co-solvent Choice: The choice of alcohol as a co-solvent can drastically affect selectivity and peak shape.[16] Screen methanol, ethanol, and isopropanol.
-
Additive Concentration: Ensure you are using an appropriate basic additive (for polysaccharide or Pirkle-type CSPs) or acidic additive (for crown ether CSPs). Optimize the concentration, as too much or too little can be detrimental.
Question: I'm having trouble with reproducibility in my SFC method. What are the common causes?
Answer: Reproducibility issues in SFC often stem from the instrumentation's control over the supercritical fluid.
-
Temperature and Pressure Control: The density of the mobile phase is highly dependent on temperature and pressure.[13] Ensure your system's back pressure regulator and column oven are functioning correctly and providing stable conditions. Small fluctuations can lead to shifts in retention time.[13]
Caption: Workflow for Chiral SFC Method Development.
Indirect Method: Chiral Derivatization
An alternative to direct chiral separation is the use of a chiral derivatizing agent (CDA).[12][18] This involves reacting your racemic amine with a single enantiomer of a CDA to form two diastereomers.[19] These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., a C18 column).[18][20]
-
Marfey's Reagent (FDAA): Reacts with primary amines to form stable diastereomers that are easily separable by reversed-phase HPLC.[18]
-
Mosher's Acid Chloride (MTPA-Cl): Forms diastereomeric amides with amines.[18][19]
-
o-Phthalaldehyde (OPA) with a Chiral Thiol: A common pre-column derivatization method for primary amines, forming fluorescent diastereomers.[20]
Question: When should I choose chiral derivatization over direct methods?
Answer: Chiral derivatization can be advantageous in several scenarios:
-
Cost-Effectiveness: It allows the use of less expensive achiral columns.[18]
-
Method Availability: Standard reversed-phase HPLC methods are widely available in most labs.[18]
-
Poor Detection: If your analyte has a poor chromophore, many derivatizing agents add a fluorescent or strongly UV-absorbing tag, enhancing sensitivity.[21]
Question: My derivatization reaction is incomplete or gives multiple products. What's wrong?
Answer: Incomplete reactions or side products can be due to several factors.
-
Reaction Conditions: Ensure the pH, temperature, and reaction time are optimized as per the protocol for your chosen CDA. Many reactions with amines require mild alkaline conditions.[18][21]
-
Reagent Purity: Use high-purity, anhydrous solvents and fresh derivatizing agents. Moisture can often interfere with the reaction.
-
Stoichiometry: Ensure you are using a slight excess of the derivatizing agent to drive the reaction to completion.
Question: The diastereomer peaks are not well resolved on my C18 column. How can I improve the separation?
Answer: Even though you are using an achiral column, standard chromatographic principles apply.
-
Mobile Phase Gradient: Optimize the gradient profile. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Organic Modifier: Try switching the organic modifier (e.g., from acetonitrile to methanol, or vice versa) as this can alter selectivity.
-
Temperature: Adjusting the column temperature can also impact the separation of diastereomers.
Section 3: Summary Data and Starting Conditions
The following tables provide recommended starting conditions for method development, based on successful separations of analogous primary amines.
Table 1: Recommended Starting Conditions for Chiral HPLC & SFC
| Parameter | Chiral HPLC (Normal Phase) | Chiral SFC |
| CSP Type | Polysaccharide (e.g., Amylose-based) | Polysaccharide or Crown Ether |
| Mobile Phase/Co-Solvent | n-Hexane:Isopropanol (90:10) | CO2:Methanol (85:15) |
| Additive | 0.1% Diethylamine (DEA) | 0.2% DEA (for Polysaccharide) or 0.8% TFA (for Crown Ether)[7] |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 35 °C[11] |
| Detection | UV at 230 nm or 254 nm | UV at 230 nm or 254 nm |
Table 2: Recommended Chiral Derivatizing Agents
| Derivatizing Agent | Reaction Principle | Separation Column | Key Advantages |
| Marfey's Reagent (FDAA) | Forms diastereomeric dinitrophenyl derivatives[18] | Achiral C18 | Strong UV absorbance, reliable reaction |
| OPA / N-acetyl-L-cysteine | Forms fluorescent diastereomeric isoindoles[20] | Achiral C18 | High sensitivity due to fluorescence |
| Mosher's Acid Chloride | Forms diastereomeric amides[19] | Achiral C18 | Well-established method, also useful for NMR analysis |
Section 4: Frequently Asked Questions (FAQs)
Q1: Why is chiral separation of 3-(4-Methoxyphenyl)oxetan-3-amine important? A1: Enantiomers of a chiral drug can have significantly different pharmacological, and toxicological properties.[2] Regulatory agencies like the FDA now strongly favor the development of single-enantiomer drugs to ensure safety and efficacy.[2] Therefore, a reliable method to separate and quantify the enantiomers of this compound is essential for any pharmaceutical development program.
Q2: Can I use the same chiral column for both HPLC and SFC? A2: Yes, most modern chiral stationary phases are packed to be stable under both HPLC and SFC conditions.[15] This allows for greater flexibility in method development, as you can screen the same column under different modes to find the optimal separation. Always confirm with the column manufacturer's guidelines.
Q3: My compound is not very soluble. What sample solvent should I use? A3: Ideally, you should dissolve your sample in the mobile phase to avoid peak distortion.[10] If solubility is an issue, use the weakest possible solvent that will dissolve your compound but is still miscible with the mobile phase. For SFC, this is typically an alcohol like methanol or ethanol. For normal phase HPLC, a small amount of a more polar solvent like THF might be necessary, but use it sparingly.
Q4: How do I determine the elution order of the enantiomers? A4: Determining the elution order (i.e., which peak corresponds to the (R)-enantiomer and which to the (S)-enantiomer) requires a pure standard of one of the enantiomers. Inject the single enantiomer standard under the developed method conditions and compare its retention time to the peaks in the racemic mixture.
References
- BenchChem. (2025). Troubleshooting poor resolution in chiral chromatography of alkanes. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Guide to Chiral Derivatization Using NBD-Based Reagents for Amino Acid and Amine Analysis. BenchChem Technical Support.
- Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
- PubMed. (2025). A Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography. National Center for Biotechnology Information.
- BenchChem. (2025). Troubleshooting poor resolution in chiral separation of Ortetamine. BenchChem Technical Support.
- Alfa Chemistry. Chiral Derivatization Reagents. Alfa Chemistry.
- Separations. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Separations.
- TCI AMERICA. HPLC Derivatization Reagents. TCI AMERICA.
- Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent Technologies.
- LCGC. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.
- Federal Agency for Medicines and Health Products. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. FAGG.
- Separation Science. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Separation Science.
- International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. IJPRA Journal.
- Acta Naturae. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae.
- Phenomenex. Chiral Super Critical Fluid Chromatography. Phenomenex.
- PubMed. Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode. National Center for Biotechnology Information.
- National Center for Biotechnology Information. (n.d.). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. PMC.
- BUCHI Corporation. (2023). Chiral Separations: Using SFC to Unlock Purification Potential. YouTube.
- Wikipedia. Chiral derivatizing agent. Wikipedia.
- BenchChem. (2025). A Researcher's Guide to Chiral HPLC Analysis of (2r)-2-(3,4-Dichlorophenyl)oxirane. BenchChem Technical Support.
- Royal Society of Chemistry. (2017). New insights into supercritical fluid chromatography for chiral separations. RSC Publishing.
- National Center for Biotechnology Information. (n.d.). Strategies for chiral separation: from racemate to enantiomer. PMC.
- Phenomenex. Chiral HPLC Separations. Phenomenex.
- PubMed. (2002). Enantioselective separation of racemic secondary amines on a chiral crown ether-based liquid chromatography stationary phase. National Center for Biotechnology Information.
- American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
- LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- BenchChem. (2025). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. BenchChem Technical Support.
- MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- MDPI. (2025). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. MDPI.
- ChemRxiv. (n.d.). Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enamides. ChemRxiv.
- SciSpace. (n.d.). A Nucleophilic Strategy for Enantioselective Intermolecular α-Amination: Access to Enantioenriched α-Arylamino Ketones. SciSpace.
- Scholars' Mine. (1995). Highly Enantioselective Capillary Electrophoretic Separations with Dilute Solutions of the Macrocyclic Antibiotic Ristocetin A. Scholars' Mine.
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. chiraltech.com [chiraltech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. agilent.com [agilent.com]
- 11. Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. fagg.be [fagg.be]
- 14. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 19. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 20. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Linker Selection: A Comparative Analysis of 3-(4-Methoxyphenyl)oxetan-3-amine
In the intricate process of drug discovery, particularly in the development of heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not a mere spacer. It is a critical determinant of the molecule's overall success, profoundly influencing its physicochemical properties, pharmacokinetics, and biological activity.[1][2] While traditional flexible linkers like alkyl and polyethylene glycol (PEG) chains have been workhorses due to their synthetic tractability, the field is rapidly evolving towards more sophisticated linkers that impart superior drug-like properties.[3][4]
This guide provides an in-depth comparative analysis of a modern, semi-rigid linker, 3-(4-Methoxyphenyl)oxetan-3-amine , against its conventional counterparts—alkyl and PEG chains. We will explore how the unique three-dimensional and polar nature of the oxetane motif can be leveraged to overcome common challenges in drug development, supported by established experimental frameworks for validation.
The Contenders: A Structural Overview
The choice of a linker dictates a molecule's balance of flexibility, solubility, and metabolic stability.[] Let's consider our three contenders in the context of a hypothetical PROTAC structure, connecting a warhead (targeting the Protein of Interest, POI) to an E3 ligase ligand.
| Linker Class | Representative Structure | Key Characteristics |
| Alkyl Chain | -(CH₂)n- | Hydrophobic, flexible, synthetically simple, metabolically stable.[6] |
| PEG Chain | -(CH₂CH₂O)n- | Hydrophilic, highly flexible, improves solubility, potential metabolic liabilities.[6] |
| Oxetane-Based | 3-(4-Methoxyphenyl)oxetan-3-amine | Semi-rigid, polar, introduces 3-dimensionality, known to improve solubility and metabolic stability.[7][8] |
The oxetane linker stands out by offering a constrained, sp³-rich scaffold. Unlike the freely rotating bonds of alkyl and PEG chains, the four-membered ring of 3-(4-Methoxyphenyl)oxetan-3-amine introduces a degree of rigidity. This can be advantageous in pre-organizing the two ends of the molecule for optimal ternary complex formation, though it requires careful optimization to avoid compromising adaptability.[9][10]
Caption: Workflow for the In Vitro Metabolic Stability Assay.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer, pH 7.4
-
NADPH regenerating system (or 1 mM NADPH stock)
-
Test Compound (1 µM final concentration)
-
Positive Controls: Midazolam (high clearance), Verapamil (low clearance)
-
Termination Solution: Cold acetonitrile with an internal standard (IS)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM at 37°C and dilute to a working concentration of 0.5 mg/mL protein in cold phosphate buffer. [11]Keep on ice.
-
Incubation Setup: In a 96-well plate, add the test compound and HLM solution.
-
Pre-incubation: Pre-warm the plate at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding pre-warmed NADPH solution. The T=0 sample is taken immediately and quenched.
-
Time Course: Incubate the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 45 min), remove an aliquot and add it to a separate plate containing cold acetonitrile with IS to terminate the reaction. [11][12]6. Protein Precipitation: Once all time points are collected, centrifuge the termination plate to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the parent compound to the internal standard at each time point.
-
Data Analysis: Plot the natural log of the % parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Trustworthiness Check: The assay is validated if the high-clearance control is substantially metabolized and the low-clearance control is stable. A control incubation without NADPH should show no significant compound loss, confirming the metabolism is enzyme-dependent. [11]
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
Rationale: PAMPA is a non-cell-based assay that specifically measures passive transcellular permeability. [13]It uses a synthetic lipid-infused membrane to model the gut-blood or blood-brain barrier, providing a clean measure of a compound's ability to diffuse across a hydrophobic barrier without interference from active transporters or metabolism. [14][15] Materials:
-
PAMPA plate system (a 96-well filter donor plate and a 96-well acceptor plate)
-
Phospholipid solution (e.g., 1% lecithin in dodecane)
-
PBS buffer, pH 7.4
-
Test compound (10-200 µM in buffer)
-
UV/Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Carefully pipette 5 µL of the phospholipid solution onto the filter membrane of each well in the donor plate. Allow the solvent to evaporate. [16]2. Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer.
-
Prepare Donor Plate: Add the test compound solutions to the wells of the coated donor plate.
-
Assemble Sandwich: Place the donor plate onto the acceptor plate, creating a "sandwich."
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours. [17]6. Measurement: After incubation, separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the concentrations measured in the donor and acceptor wells and established equations.
Trustworthiness Check: High permeability (e.g., Testosterone) and low permeability (e.g., Methotrexate) control compounds must be included to validate the assay performance. [17]Membrane integrity can be checked using a non-permeable fluorescent marker like Lucifer Yellow. [15]
Conclusion and Authoritative Recommendation
The strategic incorporation of linkers like 3-(4-Methoxyphenyl)oxetan-3-amine represents a significant advancement over traditional alkyl and PEG chains. The oxetane motif serves as a powerful "physicochemical modulator," offering a reliable method to enhance aqueous solubility and metabolic stability—two of the most common hurdles in modern drug discovery, especially for molecules that exist beyond the "Rule of Five." [7][8][18][19] While the increased polarity may present a trade-off for passive permeability, the overall improvements in "drug-likeness" often justify its use. The semi-rigid nature of the linker provides a valuable tool for optimizing the geometry of ternary complexes in PROTACs, potentially leading to enhanced potency and selectivity. [1][9] For researchers aiming to improve the ADME properties of large, complex molecules, the substitution of flexible, lipophilic linkers with a thoughtfully designed oxetane-based linker is a highly recommended, data-driven strategy. The experimental protocols provided herein offer a robust framework for validating this choice and accelerating the development of next-generation therapeutics.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]
-
Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]
-
Imaeda, Y., et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry. Available at: [Link]
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Available at: [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]
-
Maple, H., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. University of Southampton Institutional Repository. Available at: [Link]
-
Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. Available at: [Link]
-
Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. National Library of Medicine. Available at: [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell. Available at: [Link]
-
Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy. Available at: [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available at: [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]
-
MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. Available at: [Link]
-
Technology Networks. (n.d.). PAMPA Permeability Assay. Technology Networks. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. Available at: [Link]
-
Scott, J. S., et al. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
-
Evotec. (n.d.). Microsomal Stability. Evotec. Available at: [Link]
-
Bemis, T. A., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. eScholarship, University of California. Available at: [Link]
-
MDPI Encyclopedia. (2022). Proteolysis-targeting Chimeras for Drug Targeted Protein Research. MDPI. Available at: [Link]
-
MDPI. (2023). Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022. MDPI. Available at: [Link]
-
BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. Available at: [Link]
-
Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]
-
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available at: [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. Available at: [Link]
-
PubChem. (n.d.). 3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride. PubChem. Available at: [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. mercell.com [mercell.com]
- 13. PAMPA | Evotec [evotec.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.cn]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Biological Target Validation of 3-(4-Methoxyphenyl)oxetan-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a robust framework for identifying and validating the biological target of the novel small molecule, 3-(4-Methoxyphenyl)oxetan-3-amine. By integrating computational and experimental methodologies, this document offers a systematic approach to de-risk drug development programs and elucidate the mechanism of action, ensuring scientific rigor and enhancing the potential for clinical success.
Introduction: The Significance of Target Validation
The discovery of bioactive small molecules like 3-(4-Methoxyphenyl)oxetan-3-amine marks a crucial first step in the drug discovery process.[1] The oxetane ring is an increasingly utilized scaffold in medicinal chemistry due to its favorable physicochemical properties, which can enhance metabolic stability and solubility.[2][3] The presence of a 4-methoxyphenyl group suggests potential interactions within hydrophobic binding pockets that also feature hydrogen bond acceptors. However, a compound's therapeutic potential can only be realized through the rigorous identification and validation of its biological target.[1]
Target validation is the process of demonstrating that modulating a specific biological target with a small molecule will have a therapeutic effect in a relevant disease model.[4][5] This process is critical for mitigating the high attrition rates in drug development. This guide outlines a comprehensive strategy for the target validation of 3-(4-Methoxyphenyl)oxetan-3-amine, from initial hypothesis generation to definitive experimental confirmation.
In Silico Target Prediction: A First Look at Potential Interactions
Before committing to extensive laboratory work, computational methods can provide valuable insights into the potential biological targets of 3-(4-Methoxyphenyl)oxetan-3-amine.[6][7][8] These in silico techniques leverage the compound's structure to predict its interactions with a vast array of known proteins.
Ligand-Based and Structure-Based Approaches
-
Chemical Similarity Searching: This method identifies known bioactive molecules with structures similar to 3-(4-Methoxyphenyl)oxetan-3-amine.[9] The targets of these similar compounds are then considered putative targets. Databases such as ChEMBL, PubChem, and DrugBank are invaluable resources for these searches.
-
Pharmacophore Modeling: This technique defines the essential steric and electronic features of the molecule required for biological activity. This "pharmacophore" can then be used to screen 3D protein structure databases to find targets with complementary binding sites.[9]
-
Molecular Docking: Docking algorithms predict the binding orientation and affinity of a small molecule to a protein target.[8] By docking 3-(4-Methoxyphenyl)oxetan-3-amine against a library of protein structures, a ranked list of potential targets can be generated for further investigation.[10]
Logical Workflow for In Silico Target Identification
Caption: A streamlined workflow for the computational prediction of biological targets.
Experimental Target Validation: From Binding to Cellular Function
Following the generation of a high-confidence list of putative targets, a multi-tiered experimental approach is necessary to validate these predictions. This process begins with confirming direct physical binding and progresses to demonstrating a functional cellular consequence.
Confirming Direct Target Engagement
Several biophysical techniques can be employed to confirm a direct interaction between 3-(4-Methoxyphenyl)oxetan-3-amine and its predicted protein target.
-
Surface Plasmon Resonance (SPR): This label-free technique provides real-time kinetic data on the binding of a small molecule to an immobilized protein, allowing for the determination of binding affinity (K_D).[11]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including affinity, stoichiometry, enthalpy, and entropy.[11]
Table 1: Comparison of Primary Target Engagement Assays
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Change in refractive index upon binding | Measurement of heat change upon binding |
| Labeling Requirement | None (label-free) | None (label-free) |
| Throughput | Medium to High | Low to Medium |
| Key Information | Binding kinetics (k_on, k_off), Affinity (K_D) | Binding affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) |
| Sample Consumption | Low protein, higher compound | Higher protein and compound |
Demonstrating Cellular Target Engagement and Functional Modulation
Confirming target engagement within a cellular context is a critical step to ensure physiological relevance.
-
Cellular Thermal Shift Assay (CETSA): This assay is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability. A shift in the protein's melting temperature in the presence of 3-(4-Methoxyphenyl)oxetan-3-amine provides strong evidence of target engagement in intact cells.
Experimental Workflow for CETSA
Caption: A graphical representation of the key steps in a CETSA experiment.
-
Target-Specific Functional Assays: The ultimate validation comes from demonstrating that the binding of 3-(4-Methoxyphenyl)oxetan-3-amine to its target leads to a modulation of its biological function. The choice of assay is dependent on the target class:
-
Enzymes: Measure changes in enzymatic activity (inhibition or activation).
-
Receptors: Utilize reporter gene or second messenger assays to assess agonism or antagonism.
-
Kinases: Perform in vitro kinase assays and monitor downstream phosphorylation events in cells.
-
Alternative and Complementary Validation Strategies
While the outlined approach is robust, other techniques can provide valuable, unbiased insights into target identification.
Table 2: Comparison of Alternative Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| Affinity-based Proteomics | Immobilized compound is used to "pull down" binding partners from cell lysates. | Unbiased, can identify novel targets. | Can be technically challenging, potential for non-specific binding. |
| Genetic Approaches (e.g., CRISPR screens) | Identify genes that, when knocked out, confer resistance or sensitivity to the compound.[12] | Provides strong genetic evidence of a target's role.[12] | Can be complex to execute and interpret, potential for off-target effects.[12] |
| Phenotypic Screening | Identifies compounds that produce a desired phenotypic change in cells or organisms.[1][9] | Directly assesses disease-relevant biology.[1] | The molecular target is not immediately known and requires subsequent deconvolution.[9] |
Conclusion: A Pathway to Confident Target Validation
The validation of a biological target for a novel compound like 3-(4-Methoxyphenyl)oxetan-3-amine is a multifaceted process that requires a convergence of evidence from computational, biochemical, and cellular studies. By systematically progressing through the methodologies outlined in this guide, researchers can build a robust and compelling case for a specific mechanism of action. This rigorous, evidence-based approach is fundamental to derisking drug development projects and ultimately, to the successful translation of promising small molecules into novel therapeutics.
References
-
Target Identification and Validation (Small Molecules) - University College London. Available at: [Link]
-
In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - PMC. Available at: [Link]
-
TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC. Available at: [Link]
-
Drug Target Identification Methods | MtoZ Biolabs. Available at: [Link]
-
Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells - PMC. Available at: [Link]
-
Target identification and validation in research - | World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
-
Molecular Target Validation in preclinical drug discovery. Available at: [Link]
-
Target Identification and Validation in Drug Discovery | Chemspace. Available at: [Link]
-
Small Molecules and Their Role in Effective Preclinical Target Validation - Taylor & Francis. Available at: [Link]
-
(PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Available at: [Link]
-
Small-molecule Target and Pathway Identification - Broad Institute. Available at: [Link]
-
In Silico Identification and In Vitro Validation of Repurposed Compounds Targeting the RSV Polymerase - Emory School of Medicine. Available at: [Link]
-
Small Molecule Hit Identification and Validation | Broad Institute. Available at: [Link]
-
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC. Available at: [Link]
-
Synthesis and Evaluation Biological Activity of Some New Polymers Derived From 3,3'-dimethoxybiphenyl-4,4'-diamine. Available at: [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]
-
3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride | C10H14ClNO2 | CID 53256998. Available at: [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry - PMC. Available at: [Link]
Sources
- 1. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.emory.edu [med.emory.edu]
- 11. Small Molecule Hit Identification and Validation | Broad Institute [broadinstitute.org]
- 12. wjbphs.com [wjbphs.com]
comparing the metabolic stability of oxetane vs gem-dimethyl groups
Topic: Comparing the Metabolic Stability of Oxetane vs. Gem-Dimethyl Groups Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads.
A Strategic Guide to "Liponeutral" Bulk in Lead Optimization[1]
Executive Summary: The "Grease" vs. The Gear
In medicinal chemistry, the gem-dimethyl group is a classical tool to block metabolic "soft spots" (typically
The 3,3-disubstituted oxetane has emerged as a superior bioisostere.[1][2][3] It offers the same steric occlusion as the gem-dimethyl group but acts as a "liponeutral" or hydrophilic spacer.[4] This guide analyzes why switching from gem-dimethyl to oxetane often retains metabolic stability at the blocked site while drastically improving the overall DMPK profile (Solubility,
Physicochemical Basis of Stability
To understand the metabolic divergence, we must first compare the intrinsic properties of the two motifs.
The gem-Dimethyl Trap
-
Mechanism: Adds bulk to prevent CYP450 iron-oxo species from accessing labile C-H bonds.
-
The Flaw: It is a hydrophobic ball of grease. Increasing LogP (
) generally increases affinity for CYP450 active sites (which are hydrophobic pockets). So, while you block local metabolism, you often increase the rate of metabolism elsewhere on the molecule or suffer from solubility-limited absorption.
The Oxetane Solution[7][8]
-
Structure: A 4-membered ether ring.[5][1][4] When 3,3-disubstituted, it is puckered (~8.7°) and rigid.[6]
-
Electronic Shield: The oxygen atom acts as a hydrogen bond acceptor (HBA) and creates a strong dipole.
-
Metabolic Resilience: Unlike epoxides (3-membered), the oxetane (4-membered) is kinetically stable to nucleophilic attack in biological media, provided it is 3,3-disubstituted. It lacks the strain energy to ring-open spontaneously under physiological conditions and has no
-protons available for CYP abstraction.
Comparative Data Summary
Data derived from matched molecular pair analyses (MMPA) by Wuitschik et al. (Roche/ETH Zurich).
| Property | gem-Dimethyl ( | Oxetane ( | Impact of Switch |
| Steric Bulk | High (Van der Waals volume ~40 ų) | High (Similar volume) | Neutral (Maintains steric block) |
| Lipophilicity ( | Baseline | -1.0 to -2.5 units | Major Improvement (Lowers lipophilicity) |
| Solubility | Low | High | 4–4000x Increase |
| Metabolic Clearance ( | Variable (often high due to lipophilicity) | Low | Improved Stability |
| Basicity (adj.[1][4] amine pKa) | Neutral effect | -2.0 to -3.0 units | Modulates hERG/Permeability |
Mechanisms of Metabolic Stabilization[8][9][10][11]
Diagram 1: The Metabolic Divergence
This pathway illustrates why oxetanes survive where alkyl chains fail.
Caption: Comparative metabolic fate.[5] The gem-dimethyl group increases lipophilicity, driving the molecule into the CYP450 active site for distal oxidation.[5] The oxetane reduces this lipophilic drive.[5][1][6][7][8][9]
The "Liponeutral" Blockade
The primary failure mode of gem-dimethyl is not always the metabolism of the methyl groups themselves (though
-
Oxetane Effect: By lowering
, the oxetane reduces the overall affinity for the CYP enzyme's hydrophobic binding pocket. This decreases the intrinsic clearance ( ) of the entire molecule, not just the local site.
Modulation of Amine pKa
When an oxetane is placed
-
Metabolic Consequence: This reduces the percentage of the drug that is ionized at physiological pH. While this can affect permeability, it often reduces lysosomal trapping and phospholipidosis, indirectly improving the safety/stability profile.
Experimental Protocol: Microsomal Stability Assay
To validate the stability advantage of an oxetane analog over a gem-dimethyl analog, a rigorous comparative intrinsic clearance assay is required.[5]
Objective: Determine
Diagram 2: Assay Workflow
Caption: Standard workflow for determining intrinsic clearance in liver microsomes.
Detailed Methodology
-
Stock Preparation: Prepare 10 mM DMSO stocks of the gem-dimethyl and oxetane analogs.
-
Incubation Mix: Dilute compounds to 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).
-
Note: Using 1 µM ensures metabolic kinetics remain linear (pseudo-first-order).
-
-
Initiation: Add NADPH-regenerating system or pure NADPH (1 mM final concentration).
-
Sampling: At
min, remove aliquots (e.g., 50 µL). -
Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Warfarin or Tolbutamide).
-
Quantification: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation:
-
Plot
vs. time. -
Slope
= elimination rate constant. - .
- .
-
Success Criteria:
-
A decrease in
of >50% for the oxetane analog compared to the gem-dimethyl analog is considered a significant stabilization.
Case Study: The Carreira/Roche Analysis
In the seminal work by Wuitschik et al. (2010), the metabolic stability of spirocyclic oxetanes was compared directly to gem-dimethyl counterparts.
-
Scenario: A lipophilic scaffold with a high clearance rate.
-
Modification: Replacement of a gem-dimethyl group with a spiro-oxetane.
-
Result:
-
Solubility: Increased by factor of 25.
-
Metabolic Stability: The oxetane analog showed a 4-fold reduction in intrinsic clearance (
) in human microsomes. -
Why? The gem-dimethyl analog was highly lipophilic (
), making it a prime substrate for CYP3A4. The oxetane analog lowered to ~2.5, moving it out of the "grease ball" zone while maintaining the structural rigidity required for target binding.
-
References
-
Wuitschik, G., et al. (2010).[10] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[10][11][12] Journal of Medicinal Chemistry.[10] [Link]
-
Müller, K., et al. (2009). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link] (Context on bioisosteres and lipophilicity).
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[4][6][8][13][10][11][12][14] Angewandte Chemie International Edition. [Link]
-
Barnes-Seeman, D. (2012). The Role of Oxetanes in Medicinal Chemistry.[5][1][4][6][8][13][10][9][11][12][15] Current Topics in Medicinal Chemistry. [Link]
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. enamine.net [enamine.net]
Comparative Profiling Guide: 3-(4-Methoxyphenyl)oxetan-3-amine vs. Gem-Dimethyl Analogs
[1][2]
Executive Summary
In modern medicinal chemistry, 3-(4-Methoxyphenyl)oxetan-3-amine represents a critical "bioisosteric upgrade" over traditional gem-dimethyl scaffolds.[1][2][3] This guide objectively compares the oxetane-based building block against its alkyl counterpart, focusing on cross-reactivity , metabolic stability , and physicochemical properties .[2]
For drug development professionals, the data indicates that replacing a gem-dimethyl group with an oxetane ring at the 3-position significantly alters the compound's profiling landscape:
-
Lipophilicity: Reduces LogP by ~1.0–1.5 units, improving solubility.[1][2][3]
-
Basicity: Lowers pKa of the primary amine by 2–3 units, reducing lysosomal trapping and hERG liability.
-
Metabolic Stability: Blocks CYP450-mediated benzylic oxidation, a common liability in the gem-dimethyl analog.[1][2][3]
Physicochemical & Structural Profiling[1][3][4]
The primary driver for selecting the oxetane analog is the modulation of physicochemical properties without altering the vector of the substituents.
Table 1: Matched Molecular Pair (MMP) Comparison
| Property | Oxetane Scaffold (Subject) | Gem-Dimethyl Scaffold (Comparator) | Impact on Drug Design |
| Structure | 3,3-Disubstituted Oxetane | gem-Dimethyl Alkyl Chain | Conformation: Oxetane is more rigid.[1][2][3][4] |
| Lipophilicity (LogP) | Low (~1.2) | High (~2.[1][2]5) | Lower LogP reduces non-specific binding and promiscuity.[1][2] |
| Amine pKa | 6.3 – 7.5 | 9.5 – 10.5 | Reduced basicity improves permeability and lowers hERG risk.[1][2][3] |
| Topological Polar Surface Area (TPSA) | High | Low | Oxetane oxygen acts as a weak H-bond acceptor.[1][2][3] |
| Solubility | High | Low/Moderate | Critical for fragment-based screening.[1][2][3] |
Technical Insight: The oxetane oxygen exerts a strong inductive electron-withdrawing effect (
) on the adjacent amine.[1][2][5] This reduces the amine's basicity (pKa), which is the primary mechanism for the observed reduction in hERG channel cross-reactivity.
Cross-Reactivity & Safety Profiling
"Cross-reactivity" in the context of this building block refers to two distinct phenomena: Chemical Promiscuity (assay interference) and Biological Selectivity (off-target effects).[1][2]
hERG Channel Inhibition (Cardiotoxicity)
High basicity in primary amines is a known pharmacophore for hERG channel blocking, leading to QT prolongation.[2]
-
Gem-Dimethyl: The high pKa (~10) ensures the amine is fully protonated at physiological pH, increasing affinity for the hERG pore.
-
Oxetane: The suppressed pKa (~7.[1][2]0) increases the fraction of neutral species, significantly reducing hERG affinity .
Metabolic Cross-Reactivity (CYP450)
The gem-dimethyl group is a "metabolic soft spot," susceptible to rapid N-dealkylation or benzylic oxidation by CYP450 enzymes.[2][3] The oxetane ring is metabolically silent in most microsomal assays.[1]
Diagram 1: Metabolic Fate Comparison
The following diagram illustrates the divergent metabolic pathways of the two scaffolds.
Caption: Comparative metabolic pathways showing the resistance of the oxetane scaffold to CYP-mediated degradation compared to the labile gem-dimethyl group.[2]
Experimental Protocols
To validate the performance of 3-(4-Methoxyphenyl)oxetan-3-amine in your specific application, the following self-validating protocols are recommended.
Protocol: Microsomal Stability Profiling (HLM)
This assay quantifies the "metabolic shield" effect of the oxetane ring.
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1][2]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[2][3]
-
Test Compounds: Oxetane analog and Gem-dimethyl comparator (1 µM final conc).
Workflow:
-
Pre-incubation: Mix 30 µL HLM (final 0.5 mg/mL) with 360 µL phosphate buffer (100 mM, pH 7.4). Add 2 µL of test compound (from 200 µM DMSO stock). Equilibrate at 37°C for 5 min.
-
Initiation: Add 40 µL NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing the Internal Standard.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
Data Interpretation:
-
Plot
vs. time.[1][2] -
Calculate Intrinsic Clearance (
): [2] -
Success Criteria: The Oxetane analog should demonstrate a
< 50% of the Gem-dimethyl analog.
Protocol: LogD (Lipophilicity) Determination
Validating the solubility advantage.[1][2]
Method: Shake-Flask Method (Miniaturized).
Synthesis & Handling Workflow
Understanding the handling of the hydrochloride salt is crucial for assay reproducibility.[1]
Diagram 2: Handling & Profiling Workflow
Caption: Integrated workflow for profiling the oxetane building block, highlighting critical decision gates based on stability and safety data.
References
-
Wuitschik, G., et al. (2006).[1][2] "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group."[1][3][6][7] Angewandte Chemie International Edition. [Link][2]
-
Wuitschik, G., et al. (2010).[1][2] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link][2]
-
Burkhard, J. A., et al. (2010).[1][2] "Oxetanes as Chiral, Stable, and Hydrophilic Surrogates for Gem-Dimethyl Groups."[2] Organic Letters. [Link][2]
Sources
- 1. 3-(4-Methoxyphenyl)oxetan-3-amine hydrochloride [cymitquimica.com]
- 2. 3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride | C10H14ClNO2 | CID 53256998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxetanes - Enamine [enamine.net]
- 4. N-(4-Methoxybenzyl)oxetan-3-amine | 1344099-05-3 | Benchchem [benchchem.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
ADME profiling of compounds containing the 3-aminooxetane scaffold
Topic: ADME Profiling of Compounds Containing the 3-Aminooxetane Scaffold Content Type: Publish Comparison Guide
Executive Summary
In modern medicinal chemistry, the "magic methyl" effect is well known, but the 3-aminooxetane scaffold has emerged as a superior bioisostere for modulating physicochemical properties. This guide objectively compares the 3-aminooxetane moiety against its traditional structural alternatives—specifically gem-dimethyl , cyclobutylamine , and cyclohexylamine analogs.
While traditional aliphatic amines often suffer from high basicity (leading to lysosomal trapping and hERG liability) and high lipophilicity (leading to rapid metabolic clearance), the 3-aminooxetane scaffold offers a unique solution. It lowers LogD, significantly reduces pKa through inductive effects, and blocks metabolic soft spots, often without sacrificing potency.
Part 1: The Physicochemical Shift
The "Oxygen Effect" on Basicity and Lipophilicity
The defining feature of the 3-aminooxetane scaffold is the strategic placement of the oxetane oxygen atom. Unlike a carbocyclic analog (e.g., cyclobutylamine), the oxygen in the oxetane ring exerts a strong electron-withdrawing inductive effect (
-
pKa Modulation: This is the most critical ADME advantage. The pKa of the conjugate acid of a 3-aminooxetane is typically 2.5 to 3.0 log units lower than that of the corresponding cyclobutylamine or gem-dimethyl amine.
-
Why this matters: A pKa drop from ~10.5 to ~7.5 means the molecule exists as a mixture of neutral and cationic species at physiological pH (7.4), rather than being exclusively cationic. This dramatically improves membrane permeability and reduces the risk of phospholipidosis.
-
-
Lipophilicity (LogD): The polarity of the ether oxygen reduces the overall LogP/LogD, improving aqueous solubility while maintaining the steric bulk required for receptor binding.
Diagram 1: The Bioisosteric Decision Logic
Figure 1: Decision tree for implementing 3-aminooxetane during Lead Optimization.
Caption: Logical workflow for selecting 3-aminooxetane to resolve specific ADME liabilities (High pKa, High LogD, or Metabolic Instability).
Part 2: Comparative ADME Data
The following data synthesizes experimental comparisons between 3-aminooxetane and its direct structural analogs.
Table 1: Physicochemical Properties Comparison
Data derived from matched molecular pair analysis (Wuitschik et al., 2010).
| Property | 3-Aminooxetane | Gem-Dimethyl Analog | Cyclobutylamine | Cyclohexylamine |
| pKa (Conjugate Acid) | 6.4 – 7.8 | 9.5 – 10.5 | 9.2 – 9.8 | 10.6 |
| LogD (pH 7.4) | 1.1 – 1.9 | 2.5 – 3.8 | 2.2 – 3.0 | 2.8 – 3.5 |
| Topological Polar Surface Area (TPSA) | High (+Ether O) | Low | Low | Low |
| Solubility (Thermodynamic) | High | Low | Moderate | Low |
| Permeability (P_app, 10^-6 cm/s) | 15 – 25 (Balanced) | >30 (High) | 10 – 20 | >25 |
Table 2: Metabolic Stability Profile (Human Liver Microsomes)
Comparison of Intrinsic Clearance (
| Scaffold | Metabolic Liability | ||
| 3-Aminooxetane | < 15 (Low) | > 120 | Stable. Oxygen reduces electron density, protecting |
| Gem-Dimethyl | 40 – 80 (High) | 20 – 40 | Susceptible to N-dealkylation and oxidation. |
| Cyclobutylamine | 50 – 90 (High) | 15 – 30 | Rapid ring oxidation. |
| Piperidine/Morpholine | 20 – 100 (Variable) | 30 – 60 | Often requires extensive substitution to block metabolism. |
Part 3: Experimental Protocols
To validate the advantages of the 3-aminooxetane scaffold in your own pipeline, use the following self-validating protocols.
Protocol A: Comparative Microsomal Stability Assay
Objective: Determine intrinsic clearance (
-
Preparation:
-
Prepare 10 mM stock solutions of the 3-aminooxetane compound and its carbocyclic analog in DMSO.
-
Dilute to 1 µM working solution in 100 mM Potassium Phosphate buffer (pH 7.4).
-
-
Incubation System:
-
Enzyme: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
-
Procedure:
-
Pre-incubate compound + HLM for 5 mins at 37°C.
-
Initiate reaction by adding NADPH cofactor.
-
Sample at
min. -
Quench: Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (MeCN) containing internal standard (e.g., Warfarin).
-
-
Analysis:
-
Centrifuge at 4000 rpm for 20 min.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Calculation:
-
Plot ln(% remaining) vs. time. Slope =
. - .
-
Protocol B: pKa Determination (Spectrophotometric)
Objective: Confirm the "Oxygen Effect" on amine basicity.
-
Method: Use the "Cosolvent Method" if compound solubility is low in pure water, or standard titration if soluble.
-
Setup:
-
Dissolve compound to 10 µM in a universal buffer system (pH 2 to 12).
-
Measure UV-Vis absorbance at varying pH levels (200–400 nm).
-
-
Data Validation:
-
Identify the isosbestic point (wavelength where absorbance is invariant).
-
Fit the absorbance change at
to the Henderson-Hasselbalch equation. -
Success Criterion: The 3-aminooxetane should display a pKa shift of
compared to the gem-dimethyl control.
-
Part 4: Synthesis & Stability Workflow
One concern with oxetanes is chemical stability (ring opening) under acidic conditions.[2][3] While 3-aminooxetanes are generally robust, the synthesis requires specific handling.
Diagram 2: Synthesis and Stability Assessment Workflow
Figure 2: Workflow for synthesizing and validating 3-aminooxetane scaffolds.
Caption: Synthesis via reductive amination followed by dual stability testing (Chemical vs. Metabolic).
References
-
Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[2][3][4][5] Angewandte Chemie International Edition. [Link][3][5]
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights."[6] Journal of Medicinal Chemistry. [Link]
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews. [Link]
-
Barnes-Seeman, D., et al. (2014). "Metabolic Stability and Properties of 3-Oxetanyl-Substituted Amines." ACS Medicinal Chemistry Letters. [Link][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxetanes as promising modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholar.google.com.au [scholar.google.com.au]
- 6. semanticscholar.org [semanticscholar.org]
- 7. An uncharged oxetanyl sulfoxide as a covalent modifier for improving aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating hERG Liability: A Comparative Guide to 3-Phenyloxetane Derivatives in Drug Discovery
For Immediate Release
In the landscape of modern drug discovery, the specter of cardiotoxicity, often mediated by the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, remains a significant hurdle. Off-target binding to the hERG channel can lead to life-threatening arrhythmias, making early assessment and mitigation of this liability a critical aspect of preclinical development. This guide provides a comprehensive comparison of 3-phenyloxetane derivatives as a promising scaffold for mitigating hERG inhibition, supported by experimental data and detailed testing protocols. We delve into the structure-activity relationships (SAR) that govern their interaction with the hERG channel and offer insights for researchers, scientists, and drug development professionals.
The Oxetane Advantage: Engineering Out Cardiotoxicity
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in medicinal chemistry for its ability to favorably modulate the physicochemical properties of drug candidates.[1][2] Its incorporation can enhance aqueous solubility, metabolic stability, and three-dimensionality.[1][2] Crucially, the strong electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amines.[3] This is a key strategy for mitigating hERG inhibition, as many hERG blockers are lipophilic bases that interact with the channel's inner pore. By lowering the pKa of nearby basic centers, the 3-phenyloxetane moiety can decrease the compound's propensity for off-target hERG binding.
A compelling example of this strategy is the development of the glucagon-like peptide-1 receptor (GLP-1R) agonist, DD202-114. In a recent study, the replacement of a benzonitrile group in the parent compound, danuglipron, with a 3-phenyloxetane moiety resulted in a significant reduction in hERG inhibition.[4] This strategic modification improved the hERG IC50 value from 5.8 µM for danuglipron to 15.9 µM for the 3-phenyloxetane derivative, DD202-114, showcasing the potential of this scaffold in designing safer drug candidates.[4]
Structure-Activity Relationship (SAR) of 3-Phenyloxetane Derivatives and hERG Inhibition
While comprehensive public data on a systematic SAR study of a wide range of 3-phenyloxetane derivatives is still emerging, we can infer key trends based on established principles of hERG inhibitor interactions and the properties of the oxetane scaffold. The following table illustrates a hypothetical comparison based on these principles, which should be validated by experimental data for any new chemical series.
| Compound ID | Phenyl Substitution | Predicted hERG IC50 (µM) | Rationale |
| Parent-1 | Unsubstituted | > 10 | The 3-phenyloxetane core itself is expected to have low intrinsic hERG liability. |
| Derivative-A | 4-Methoxy (Electron-donating) | 5 - 10 | Increased electron density on the phenyl ring may enhance π-π stacking interactions with aromatic residues (e.g., Y652, F656) in the hERG channel pore, potentially increasing inhibition. |
| Derivative-B | 4-Trifluoromethyl (Electron-withdrawing) | > 15 | Reduced electron density on the phenyl ring could weaken cation-π and π-π stacking interactions, leading to lower hERG inhibition. |
| Derivative-C | 3,4-Dichloro | 10 - 15 | The introduction of lipophilic chloro substituents may increase the compound's affinity for the hydrophobic regions of the hERG channel pore, potentially leading to increased inhibition. |
| Derivative-D | 4-Cyano | > 20 | The polar cyano group can reduce overall lipophilicity and may introduce unfavorable interactions within the hydrophobic binding pocket, thereby decreasing hERG inhibition. |
Caption: Predicted hERG inhibition trends for hypothetical 3-phenyloxetane derivatives.
Experimental Protocols for Assessing hERG Inhibition
Accurate assessment of hERG liability is paramount. The following are detailed protocols for two widely used assays: the "gold standard" manual patch-clamp technique and a higher-throughput fluorescence polarization assay.
Manual Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the inhibitory effect of a compound on the hERG potassium current in cells stably expressing the channel.
Step-by-Step Methodology:
-
Cell Culture: Utilize a cell line stably expressing the hERG channel, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells. Culture the cells under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium.
-
Cell Preparation: On the day of the experiment, detach the cells from the culture flask using a non-enzymatic cell dissociation solution. Resuspend the cells in an extracellular recording solution.
-
Electrophysiological Recording:
-
Transfer the cell suspension to the recording chamber of the patch-clamp rig.
-
Using a micropipette filled with an intracellular solution, form a high-resistance "giga-seal" with the membrane of a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
-
Voltage Protocol and Data Acquisition:
-
Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic "tail current."
-
Record the currents before (baseline) and after the application of the test compound at various concentrations.
-
-
Data Analysis: Measure the amplitude of the tail current at each concentration of the test compound. Calculate the percentage of current inhibition relative to the baseline. Plot the concentration-response curve and determine the IC50 value using a suitable fitting model (e.g., the Hill equation).
Caption: Workflow for Manual Patch-Clamp hERG Assay.
Predictor™ hERG Fluorescence Polarization Assay
This is a high-throughput, in vitro binding assay that measures the displacement of a fluorescent tracer from the hERG channel by a test compound.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound and control compounds (e.g., a known hERG inhibitor like E-4031) in an appropriate assay buffer. Prepare the hERG membrane preparation and the fluorescent tracer solution according to the manufacturer's instructions.
-
Assay Plate Preparation: Add the serially diluted test compounds and controls to the wells of a low-volume 384-well microplate.
-
Reaction Incubation: Add the hERG membrane preparation and the fluorescent tracer to each well. Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: Read the plate using a microplate reader equipped with fluorescence polarization optics. The reader measures the polarization of the emitted light from the fluorescent tracer.
-
Data Analysis: The displacement of the tracer by the test compound results in a decrease in the fluorescence polarization signal. Calculate the percentage of tracer displacement for each concentration of the test compound. Determine the IC50 value by plotting the concentration-response curve.
Caption: Workflow for Fluorescence Polarization hERG Assay.
Conclusion
The strategic incorporation of the 3-phenyloxetane scaffold represents a promising approach to mitigate hERG liability in drug discovery. By understanding the underlying mechanisms, particularly the reduction of basicity, and by leveraging robust experimental assays, researchers can design and select drug candidates with a significantly improved cardiovascular safety profile. The continued exploration of the structure-activity relationships of 3-phenyloxetane derivatives will undoubtedly lead to the development of safer and more effective medicines.
References
-
Zhang, Z., et al. (2024). Design and Evaluation of 3-Phenyloxetane Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. Journal of Medicinal Chemistry, 67(17), 14820-14839. [Link]
-
Zhang, Z., et al. (2024). Design and Evaluation of 3-Phenyloxetane Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. PubMed, 39140772. [Link]
-
Du, F., et al. (2015). Global Analysis Reveals Families of Chemical Motifs Enriched for hERG Inhibitors. PLoS ONE, 10(2), e0118324. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231. [Link]
-
Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
-
Siddiqui, M. A., et al. (2014). New Insights into Ion Channels: Predicting hERG-Drug Interactions. PMC, 5(4), 571-595. [Link]
-
Sakin, V., et al. (2022). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. MDPI, 11(2), 209. [Link]
-
Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed, 37713805. [Link]
-
Sciforum. (2025). Machine Learning Based classification Analysis of hERG Blockers for Prevention of Cardiac Toxicity. Sciforum. [Link]
-
Winkler, J. D., et al. (2012). SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION. HETEROCYCLES, 84(2), 1345. [Link]
-
Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349. [Link]
-
ResearchGate. (2022). Сardioprotective agents with biaromatic structure. Part 4. Potassium hERG channels blockers and modulators. ResearchGate. [Link]
-
Maly, J., et al. (2023). Structural modeling of hERG channel–drug interactions using Rosetta. Frontiers in Pharmacology, 14. [Link]
-
Maly, J., et al. (2023). Structural modeling of the hERG potassium channel and associated drug interactions. eScholarship.org. [Link]
-
Wacker, S. J., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC, 12(9), 1004-1010. [Link]
-
Lee, H., et al. (2019). Computational determination of hERG- related cardiotoxicity of drug candidates. BMC Bioinformatics, 20(Suppl 10), 250. [Link]
-
Burli, R. W., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC, 15(9), 1004-1010. [Link]
-
Lanevskij, K., et al. (2022). Physicochemical QSAR analysis of hERG inhibition revisited: towards a quantitative potency prediction. ResearchGate. [Link]
-
Mollica, A., et al. (2019). Synthesis and Pharmacological Evaluation of Hybrids Targeting Opioid and Neurokinin Receptors. MDPI, 24(24), 4339. [Link]
-
Kumar, A., et al. (2021). Design, Synthesis and Pharmacological Screening of Novel Flavone Derivatives. Research & Reviews: A Journal of Drug Design & Discovery. [Link]
Sources
Safety Operating Guide
3-(4-Methoxyphenyl)oxetan-3-amine proper disposal procedures
Operational Guide: Safe Handling and Disposal of 3-(4-Methoxyphenyl)oxetan-3-amine
Executive Summary: The "Metabolic Hardener" Risk Profile
Audience: Medicinal Chemists, EHS Officers, and Lab Managers.
3-(4-Methoxyphenyl)oxetan-3-amine is a high-value intermediate often used in drug discovery to introduce the oxetane ring—a "metabolic hardener" that improves drug solubility and metabolic stability. However, the very feature that makes it valuable—the strained four-membered oxetane ether ring—dictates its disposal protocol.
The Critical Hazard: Unlike standard organic amines, this compound possesses significant ring strain (~26 kcal/mol) . While kinetically stable under neutral/basic conditions, exposure to strong acids can trigger rapid, exothermic ring-opening hydrolysis or polymerization.
Core Directive: Never dispose of this compound or its solutions into acidic waste streams (e.g., "Acid Waste" carboys) without prior neutralization.
Hazard Identification & Technical Specifications
| Parameter | Specification / Hazard Profile |
| CAS Number | 1332765-59-9 (Free base) / 1332765-59-9 (HCl salt often used) |
| Functional Groups | Primary Amine (Nucleophilic/Basic), Oxetane (Electrophilic/Strained) |
| GHS Classification | Warning [1][2][3]• Acute Tox. 4 (Oral) • Skin Irrit. 2 • Eye Irrit. 2A • STOT SE 3 (Respiratory Irritation) |
| Reactivity Hazard | Acid-Sensitive. Ring opening occurs in the presence of Brønsted or Lewis acids. |
| Incompatibilities | Strong Oxidizers (Amine oxidation), Strong Acids (Ring opening), Acid Chlorides. |
| Physical State | Typically a white to off-white solid (salt form) or viscous oil (free base). |
Pre-Disposal Treatment & Segregation Logic
The "Self-Validating" Safety Check: Before disposing of any solution containing this compound, you must validate the pH. The oxetane ring is liable to open violently in highly acidic media, potentially pressurizing waste containers.
Segregation Protocol
-
Stream A (Preferred): Non-Halogenated Organic Solvents (Neutral/Basic).
-
Stream B (Acceptable): Halogenated Organic Solvents (Neutral/Basic).
-
Stream C (FORBIDDEN): Aqueous Acidic Waste or Oxidizing Waste (e.g., Chromic acid, Piranha, Nitric acid).
Diagram 1: Waste Stream Decision Logic
This workflow ensures the chemical is routed away from reactive incompatibilities.
Caption: Decision tree prioritizing pH neutralization to prevent oxetane ring-opening exotherms in waste containers.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid
-
PPE Required: Nitrile gloves, safety glasses, lab coat. Use a fume hood to avoid inhalation of dust (STOT SE 3 hazard).
-
Containerization: Place the solid into a clear, sealable polyethylene bag or a glass vial.
-
Labeling: Label the inner container clearly: "Contains 3-(4-Methoxyphenyl)oxetan-3-amine. Irritant. Do not mix with acid."
-
Final Disposal: Place the sealed inner container into the laboratory's Solid Organic Waste drum.
-
Destruction Method: High-temperature incineration (commercial waste management service).
Scenario B: Disposal of Reaction Mixtures (Liquid)
-
Quenching (If Acidic):
-
If the reaction mixture was acidic (e.g., TFA deprotection), cool the solution to 0°C.
-
Slowly add Saturated Aqueous Sodium Bicarbonate (NaHCO₃) until pH > 7. Note: Gas evolution (CO₂) indicates neutralization.
-
-
Solvent Selection:
-
Dilute with a compatible organic solvent (Ethanol, Methanol, or Ethyl Acetate) if the mixture is viscous.
-
-
Transfer:
-
Pour into the appropriate Organic Waste Carboy (Halogenated or Non-Halogenated).
-
Crucial: Ensure the carboy does not contain concentrated nitric or sulfuric acid residues.
-
-
Log Entry: Record the addition on the waste tag, specifically noting "Organic Amine" to alert downstream technicians.
Emergency Contingencies: Spill Management
Diagram 2: Spill Response Protocol
This workflow dictates the immediate actions for accidental release.
Caption: Protocol distinguishes between dry and wet spills to minimize respiratory exposure and chemical reactivity.
Specific Spill Notes:
-
Absorbents: Use inert absorbents like Vermiculite or Sand . Avoid "Acid Clay" or unspecified kitty litter, as the acidity can degrade the oxetane ring on the floor, creating difficult-to-clean gummy residues.
-
Decontamination: Wash the surface with a dilute soap solution (alkaline) followed by water.
References & Authoritative Sources
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53256998, 3-(4-Methoxyphenyl)-3-oxetanamine hydrochloride. Retrieved from [Link]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. (Chapter 8: Management of Waste). Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery and Synthesis. Chemical Reviews. (Provides mechanistic insight into oxetane acid-sensitivity). Retrieved from [Link]
Sources
A Comprehensive Safety and Handling Guide for 3-(4-Methoxyphenyl)oxetan-3-amine
Disclaimer: As of the compilation of this guide, a comprehensive and publicly available Safety Data Sheet (SDS) for 3-(4-Methoxyphenyl)oxetan-3-amine is not available. The following procedural guidance is synthesized from established safety protocols for handling novel chemical entities and the known hazard profiles of structurally analogous compounds, namely aromatic amines, oxetanes, and anisole derivatives.[1][2][3] It is imperative that all handling of this compound be conducted under the assumption that it is hazardous.[3] This guide must be used in conjunction with a thorough, site-specific risk assessment and the institution's Chemical Hygiene Plan (CHP) as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[4][5][6]
Inferred Hazard Assessment
Given the molecular structure of 3-(4-Methoxyphenyl)oxetan-3-amine, a profile of potential hazards can be inferred from its constituent functional groups. This assessment should guide all precautionary measures.
| Structural Component | Associated Potential Hazards | Rationale & References |
| Primary Aromatic Amine | High Acute Toxicity (Oral, Dermal, Inhalation); Skin/Eye Corrosivity; Skin Sensitization; Potential Mutagenicity & Carcinogenicity. | Aromatic amines are a well-documented class of hazardous compounds.[7] They are often readily absorbed through the skin and can cause systemic toxicity.[7][8] Many are classified as corrosive, causing severe burns to skin and eyes, and are potential sensitizers, mutagens, or carcinogens.[7] |
| Oxetane Ring | Flammability; Potential for Pressure Buildup in Sealed Containers; Susceptibility to Ring-Opening under Acidic Conditions. | Oxetane itself is a flammable liquid.[9] The strained four-membered ring can be susceptible to ring-opening, particularly in the presence of acids, which could lead to unexpected reactions or degradation.[10] Sealed containers of volatile or low-boiling point substances may build up pressure.[9] |
| Methoxyphenyl Group | Irritant; Potential for Organ Toxicity. | Compounds containing the methoxyphenyl group can be irritants to the skin, eyes, and respiratory system.[11] While generally less toxic than other functional groups, they contribute to the overall hazard profile of the molecule. |
| Novel Chemical Entity | Unknown Hazards. | For any new or uncharacterized substance, all potential physical and health hazards must be considered until sufficient data is generated.[3] This necessitates the highest level of precaution. |
Pre-Operational Safety Checklist
Before handling 3-(4-Methoxyphenyl)oxetan-3-amine, ensure the following are in place and operational:
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Emergency Preparedness:
-
Procedural Readiness:
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Justification |
| Eye & Face Protection | ANSI Z87.1 compliant chemical splash goggles and a full-face shield.[3][14] | Protects against splashes to the eyes and face. The aromatic amine functionality warrants a high level of protection due to potential corrosivity. |
| Hand Protection | Double-gloving: an inner nitrile glove followed by a thicker, chemical-resistant outer glove (e.g., Viton™, butyl rubber). | Aromatic amines can permeate standard laboratory gloves.[15][16] Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs. |
| Body Protection | A flame-resistant (FR) lab coat (NFPA 2112 compliant) worn over long pants and fully enclosed shoes.[14] | Protects skin from splashes and accounts for the potential flammability of the oxetane moiety. Synthetic clothing should be avoided.[14] |
| Respiratory Protection | To be determined by a site-specific risk assessment. Use should be within a certified chemical fume hood to minimize inhalation risk. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges may be required.[11][17] | The primary aromatic amine structure suggests potential inhalation toxicity.[7] Engineering controls are the first line of defense.[6] |
PPE Workflow Diagram
Caption: Workflow for donning and doffing Personal Protective Equipment.
Step-by-Step Handling Protocol
All manipulations must occur within a certified chemical fume hood.
-
Preparation: Place absorbent, plastic-backed pads on the work surface of the fume hood to contain any potential drips or minor spills.
-
Container Handling: Before opening, carefully inspect the container for any signs of pressure buildup or damage.[9] Open the container slowly, pointing it away from your face.
-
Aliquoting: Use appropriate tools (e.g., pipette, spatula) to transfer the required amount of the chemical. Avoid creating dust or aerosols.
-
Reaction Setup: If adding to a reaction vessel, do so slowly and in a controlled manner. Be mindful of potential exothermic reactions, especially when mixing with acids or oxidizing agents.[18]
-
Post-Handling: Securely close the primary container immediately after use. Decontaminate any surfaces, including the exterior of the container, before removing them from the fume hood.
-
Glove Removal: If the outer gloves become contaminated, remove and dispose of them immediately in the designated solid hazardous waste container, then don a new pair.
Spill & Emergency Response
Treat any spill of this uncharacterized compound as a major spill until proven otherwise.[3]
Minor Spill (Contained within the fume hood)
-
Alert: Inform personnel in the immediate vicinity.[19]
-
Contain: Use a spill kit containing an inert absorbent material (e.g., vermiculite, sand) to dike and absorb the spill.[20] Do not use combustible materials like paper towels.
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[11]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.[1]
-
Report: Report the incident to your supervisor and EHS department.[12]
Major Spill (Outside of the fume hood, or any spill with personnel exposure)
-
Evacuate: Immediately alert all personnel and evacuate the laboratory.[12] Close the doors to contain the vapors.[21]
-
Call for Help: Activate the nearest fire alarm and call your institution's emergency number. Provide the chemical name, location, and estimated quantity of the spill.[22]
-
Decontaminate Personnel: If there has been skin or eye contact, proceed immediately to the nearest safety shower or eyewash station and flush for at least 15 minutes, removing contaminated clothing while flushing.[12][20] Seek immediate medical attention.[3]
-
Isolate: Prevent re-entry into the contaminated area. Await the arrival of the trained emergency response team.[22]
Spill Response Decision Flowchart
Caption: Decision-making flowchart for chemical spill response.
In-Depth Disposal & Decontamination Plan
Waste Segregation and Collection
-
Waste Stream: All materials contaminated with 3-(4-Methoxyphenyl)oxetan-3-amine must be treated as hazardous waste.[2][11]
-
Container: Use a dedicated, leak-proof, and chemically compatible container, clearly labeled "Hazardous Waste: 3-(4-Methoxyphenyl)oxetan-3-amine".[1][13]
-
Collection:
-
Liquid Waste: Collect unused or waste solutions in the designated container.
-
Solid Waste: Collect all contaminated consumables (gloves, pipette tips, absorbent pads, etc.) in a separate, clearly labeled solid waste container.[13]
-
Storage and Disposal
-
Storage: Keep waste containers securely sealed and stored in a designated satellite accumulation area with secondary containment.[2]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[11] Do not pour any amount of this chemical down the drain.[2]
Equipment Decontamination
-
Glassware: Rinse glassware multiple times with a suitable organic solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous liquid waste. Follow with a standard wash using soap and water.
-
Non-Disposable Equipment: Wipe down surfaces of equipment (e.g., stir plates, balances) with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of the wipes as solid hazardous waste.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
-
What are the Health and Safety Guidelines for Using Amines?. Dalton Helvecio. [Link]
-
Chemical Safety Guidelines. The University of New Mexico, Environmental Health & Safety. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration (OSHA). [Link]
-
Chemical Emergency Procedures. Unknown Source. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Dalton Helvecio. [Link]
-
Chemical Spill Procedures. Princeton University, Environmental Health & Safety. [Link]
-
Steps to Follow During a Chemical Emergency. AEG Environmental. [Link]
-
Chemical Spills - Emergency Management. Florida State University. [Link]
-
Chemical Spill Procedures. University of Toronto, Environmental Health & Safety. [Link]
-
Safety Data Sheet - Film-forming amine product. GE Power & Water. [Link]
-
Flame Resistant PPE. University of Arizona, Department of Chemistry and Biochemistry. [Link]
-
A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Taylor & Francis Online. [Link]
-
A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
NITROGENOUS FILM-FORMING AMINE Product Number. Chemplex. [Link]
-
Novel Chemicals with Unknown Hazards SOP. Tufts University, Environmental Health and Safety. [Link]
-
In-Laboratory Treatment of Chemical Waste. The University of British Columbia, Safety & Risk Services. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. National Center for Biotechnology Information (NCBI). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. twu.edu [twu.edu]
- 4. osha.gov [osha.gov]
- 5. mastercontrol.com [mastercontrol.com]
- 6. nps.edu [nps.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.ohio-state.edu]
- 15. tandfonline.com [tandfonline.com]
- 16. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. diplomatacomercial.com [diplomatacomercial.com]
- 18. AMINES, [CORROSIVE LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. ut.edu [ut.edu]
- 20. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 21. Steps to Follow During a Chemical Emergency - AEG Environmental [aegenviro.com]
- 22. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
